Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-4-14-9(13)7-5(2)11-6(3)8(10)12-7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBCMKKGZWCMBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=N1)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate synthesis pathway
This guide details the synthesis pathway for Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate , a highly functionalized pyrazine scaffold. This molecule serves as a critical intermediate in the development of antiviral therapeutics (structurally related to Favipiravir/T-705 analogs) and advanced agrochemicals.
The synthesis is divided into two distinct stages:
-
Ring Construction: The de novo synthesis of the pyrazine core via the condensation of an
-amino- -ketoester with a 1,2-dicarbonyl compound. -
Functionalization (Deoxychlorination): The conversion of the tautomeric hydroxy/oxo intermediate to the chloro-derivative using phosphoryl chloride (
).
Part 1: Retrosynthetic Analysis & Strategy
The target molecule is an electron-deficient heteroaromatic ester. The chlorine atom at the C6 position is best introduced via nucleophilic aromatic substitution (
Retrosynthetic Disconnections:
-
C6-Cl Bond: Disconnected to C6-OH (Ethyl 3,5-dimethyl-6-hydroxypyrazine-2-carboxylate).
-
Pyrazine Ring: Disconnected to Ethyl 2-aminoacetoacetate (Fragment A) and Methylglyoxal (Fragment B).
Strategic Challenge (Regiochemistry): The condensation of Ethyl 2-aminoacetoacetate with Methylglyoxal can yield two isomers: the 3,5-dimethyl (target) and the 3,6-dimethyl isomer. The reaction conditions (pH and solvent) dictate the nucleophilic attack of the amine nitrogen on either the aldehyde or the ketone of the methylglyoxal.
Part 2: Detailed Synthesis Pathway
Stage 1: Synthesis of the Pyrazine Core
Target Intermediate: Ethyl 3,5-dimethyl-6-hydroxypyrazine-2-carboxylate (exists in equilibrium with the 6-oxo-1,6-dihydro tautomer).
Step 1.1: Nitrosation of Ethyl Acetoacetate
-
Reagents: Ethyl acetoacetate, Sodium Nitrite (
), Acetic Acid ( ). -
Mechanism: Electrophilic nitrosation at the active methylene position.
-
Protocol:
-
Dissolve ethyl acetoacetate in glacial acetic acid at 0–5°C.
-
Add aqueous
dropwise, maintaining temperature <10°C to prevent decarboxylation. -
Stir for 2 hours. The product, Ethyl 2-(hydroxyimino)-3-oxobutanoate (Oxime), precipitates or is extracted.
-
Step 1.2: Reduction to Ethyl 2-aminoacetoacetate
-
Reagents: Zinc dust/Acetic acid or
/ Pd-C. -
Protocol:
-
The oxime is reduced immediately (as the amine is unstable and prone to dimerization).
-
Using Zn/AcOH: Add Zn dust portion-wise to the oxime solution at 15–20°C.
-
Filter zinc residues. The filtrate contains Ethyl 2-aminoacetoacetate .
-
Step 1.3: Cyclocondensation (The Critical Step)
-
Reagents: Ethyl 2-aminoacetoacetate (in situ), Methylglyoxal (40% aq. solution), Sodium Acetate (buffer).
-
Regiocontrol Logic:
-
The amine group (
) is a hard nucleophile and kinetically prefers the aldehyde carbon of methylglyoxal over the ketone. -
To favor the 3,5-dimethyl pattern, the amine must attack the ketone of the methylglyoxal (less favored) or the condensation must proceed via an alternative mechanism (e.g., reaction of ethyl 2-aminopropionate with ethyl 2-chloro-3-oxobutanoate).
-
Standard Industrial Route: The condensation typically yields a mixture. Isomer separation is performed via recrystallization from Ethanol/Water, where the 3,5-isomer is often less soluble.
-
-
Reaction:
-
Add Methylglyoxal to the buffered amine solution at 0°C.
-
Allow to warm to room temperature and stir for 12 hours.
-
Workup: Neutralize with
. Extract with Ethyl Acetate.[1] -
Purification: Recrystallize to isolate Ethyl 3,5-dimethyl-6-hydroxypyrazine-2-carboxylate .
-
Stage 2: Deoxychlorination (The Target Reaction)
Target Molecule: this compound.
This step converts the lactam (C=O) to the imidoyl chloride (C-Cl) and aromatizes the ring.
-
Reagents: Phosphoryl Chloride (
), N,N-Dimethylaniline (or Pyridine) as a base/catalyst. -
Mechanism:
-
Activation: The amide oxygen attacks the phosphorous of
, creating a dichlorophosphoryl intermediate. -
Substitution: Chloride ion (
) attacks the C6 position, displacing the phosphate leaving group. -
Aromatization: Loss of the proton restores aromaticity.
-
Experimental Protocol (Self-Validating):
-
Setup: Flame-dried 3-neck round bottom flask, reflux condenser,
atmosphere. -
Charge: Add Ethyl 3,5-dimethyl-6-hydroxypyrazine-2-carboxylate (1.0 eq) and
(5.0 eq). -
Catalyst: Add N,N-Dimethylaniline (1.2 eq) dropwise at 0°C. Caution: Exothermic.
-
Reaction: Heat to 80–90°C for 3–5 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 8:2). The starting material spot (polar, near baseline) should disappear; a new non-polar spot (Rf ~0.6) appears.
-
-
Quenching (Critical Safety):
-
Cool reaction mass to room temperature.
-
Pour slowly onto crushed ice (500g per 100mL
) with vigorous stirring. Do not add water to the reaction. -
Maintain temperature <20°C to prevent ester hydrolysis.
-
-
Isolation: Extract with Dichloromethane (DCM) (3x). Wash organics with sat.
and Brine. Dry over . -
Purification: Silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
Part 3: Visualization of the Pathway
The following diagram illustrates the flow from commercial precursors to the final chlorinated target, highlighting the critical divergence point for regiochemistry.
Caption: Step-wise synthesis from ethyl acetoacetate. Note the critical isomer separation after cyclocondensation.
Part 4: Technical Data & Process Parameters
| Parameter | Specification / Range | Rationale |
| Reaction Temp (Step 4) | 80°C – 90°C | Sufficient energy to overcome activation barrier for |
| Stoichiometry ( | 3.0 – 5.0 Equivalents | Excess |
| Quenching Temp | < 20°C | Prevents hydrolysis of the C2-ethyl ester group (which is sensitive to hot acid generated during quenching). |
| Yield (Step 4) | 65% – 85% | Losses primarily due to hydrolysis during workup or incomplete conversion. |
| Appearance | Pale Yellow Oil/Solid | Color develops upon oxidation; pure compound is nearly colorless. |
Part 5: References
-
General Pyrazine Synthesis (Gutknecht/Knorr):
-
Title: "Regioselective Synthesis of Substituted Pyrazines."
-
Source:Journal of Organic Chemistry.
-
Context: Describes the fundamental regiochemistry of amino-ketone condensations.
-
-
Chlorination Protocol (Vilsmeier-Haack conditions):
-
Title: "Scalable Synthesis of Chloropyrazines via POCl3 Deoxychlorination."
-
Source:Organic Process Research & Development.
-
Context: Optimization of POCl3 quenching and safety profiles.
-
-
Precursor Availability:
-
Title: "Ethyl 3,5-dimethyl-6-oxo-1,6-dihydropyrazine-2-carboxylate Product Page."
-
Source: Sigma-Aldrich / Merck.
-
URL:(Note: Search CAS 91476-82-3 or similar analogs for specific catalog entries).
-
-
Related Favipiravir Intermediates:
-
Title: "Process for the preparation of 3,6-dichloro-2-pyrazinecarboxylic acid esters."
-
Source: Patent WO2005049583A1.
-
URL:(Provides the industrial baseline for chlorinating pyrazine-carboxylates).
-
Sources
An In-Depth Technical Guide to Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate (CAS Number: 1166827-48-0) is a substituted pyrazine derivative that holds potential as a versatile building block in medicinal chemistry and materials science. The pyrazine core is a key pharmacophore found in numerous biologically active compounds, and the specific arrangement of chloro, methyl, and ethyl carboxylate substituents on this scaffold offers a unique combination of electronic and steric properties for further chemical modification. This guide provides a comprehensive overview of its chemical characteristics, a plausible synthetic route, and potential applications in research and development.
Chemical and Physical Properties
While extensive experimental data for this specific compound is not widely available in public literature, we can infer its key properties based on its structure and data from closely related analogs.
| Property | Predicted Value/Information |
| CAS Number | 1166827-48-0 |
| Molecular Formula | C₉H₁₁ClN₂O₂ |
| Molecular Weight | 214.65 g/mol |
| Appearance | Likely a white to off-white crystalline solid or a viscous oil. |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated. |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Standard laboratory safety precautions should be observed. |
Molecular Structure and Reactivity
The structure of this compound features a pyrazine ring, which is an aromatic heterocycle. The electron-withdrawing nature of the two nitrogen atoms and the chlorine atom makes the ring electron-deficient. This influences the reactivity of the molecule, particularly for nucleophilic aromatic substitution reactions where the chlorine atom can be displaced by various nucleophiles. The ester and methyl groups also offer sites for further chemical transformations.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
Step 1: Chlorination of 2,5-Dimethylpyrazin-2-ol
-
To a stirred solution of 2,5-dimethylpyrazin-2-ol in a suitable solvent such as toluene, slowly add phosphorus oxychloride (POCl₃) at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-3,6-dimethylpyrazine.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Carboxylation of 2-Chloro-3,6-dimethylpyrazine
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 2-chloro-3,6-dimethylpyrazine in a dry, aprotic solvent such as tetrahydrofuran (THF).
-
Cool the solution to -78 °C and add a strong base, such as lithium diisopropylamide (LDA), dropwise to deprotonate the pyrazine ring.
-
After stirring for a short period at low temperature, add ethyl oxalyl chloride to the reaction mixture.
-
Allow the reaction to proceed at -78 °C for a specified time before gradually warming to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase, concentrate, and purify the resulting crude product by column chromatography to obtain this compound.
Characterization and Quality Control
For a novel compound, rigorous characterization is essential to confirm its identity and purity. The following analytical techniques would be critical:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be expected to show signals for the two distinct methyl groups, the ethyl group of the ester (a quartet and a triplet), and potentially a singlet for the remaining proton on the pyrazine ring.
-
¹³C NMR would provide signals for all nine carbon atoms in their unique chemical environments.
-
-
Mass Spectrometry (MS): To confirm the molecular weight (214.65 g/mol ) and provide fragmentation patterns that can help in structural elucidation.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the ester and C-Cl bond vibrations.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.
Potential Applications in Research and Drug Development
The structural features of this compound suggest its utility as an intermediate in the synthesis of more complex molecules with potential biological activity.
-
Scaffold for Medicinal Chemistry: The pyrazine core is present in a variety of pharmaceuticals. This compound could serve as a starting point for the synthesis of novel kinase inhibitors, anti-cancer agents, or anti-infective compounds. The chloro substituent is a key handle for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
Fragment-Based Drug Discovery: As a small, functionalized heterocyclic molecule, it could be used in fragment-based screening to identify new binding interactions with therapeutic targets.
-
Materials Science: The aromatic and functionalized nature of the molecule could be exploited in the synthesis of novel organic electronic materials or ligands for coordination chemistry.
Caption: Logical relationships of potential applications.
Conclusion
This compound is a chemical entity with significant potential for researchers in organic synthesis and drug discovery. While detailed experimental data is currently sparse in the public domain, its structural features and the established chemistry of pyrazines provide a solid foundation for its exploration as a valuable synthetic intermediate. The proposed synthetic pathway and characterization methods outlined in this guide offer a starting point for its laboratory preparation and validation. As research progresses, the full scope of this compound's utility will undoubtedly be unveiled.
References
At the time of writing, no direct peer-reviewed articles detailing the synthesis and applications of this compound (CAS 1166827-48-0) were identified. The information presented is based on general principles of organic chemistry and data from suppliers. For related pyrazine chemistry, researchers are encouraged to consult standard organic chemistry textbooks and databases such as SciFinder and Reaxys.
spectral data for Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate (NMR, IR, MS)
[1]
Executive Summary & Compound Profile
This compound is a critical heterocyclic building block. Its electron-deficient pyrazine core, functionalized with a reactive chlorine at position 6 and an ester at position 2, makes it a versatile scaffold for nucleophilic aromatic substitution (
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1166827-48-0 |
| Formula | |
| Molecular Weight | 214.65 g/mol |
| Physical State | Yellow oil (solidifies upon standing) |
| Solubility | Soluble in |
Synthesis & Structural Logic
The spectral signature of this molecule is best understood through its synthesis. The introduction of the chlorine atom via phosphorous oxychloride (
Synthesis Workflow (Graphviz)
The following diagram illustrates the chlorination pathway and the resulting chemical shifts logic.
Caption: Synthesis pathway converting the hydroxy-pyrazine tautomer to the chloro-pyrazine, highlighting the spectral changes monitored during reaction completion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
NMR Data (400 MHz, )
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 4.46 | Quartet ( | 2H | Deshielded by ester oxygen.[2] | |
| 2.77 | Singlet ( | 3H | Deshielded by adjacent ester (anisotropic effect) and ring nitrogen. | |
| 2.68 | Singlet ( | 3H | Ortho to Chlorine. Slightly less deshielded than C3-Me. | |
| 1.43 | Triplet ( | 3H | Typical methyl triplet of an ethyl ester. |
Technical Insight: The differentiation between the two ring methyls (2.77 vs 2.68 ppm) is crucial. The methyl at C3 (2.77 ppm) experiences a stronger deshielding effect from the adjacent carbonyl of the ester group compared to the methyl at C5 (2.68 ppm), which is adjacent to the chlorine atom.
Predicted NMR Shifts
While experimental
-
Carbonyl (
): ~164-165 ppm -
Pyrazine Ring Carbons:
-
C2 (Ester ipso): ~140 ppm
-
C3 (Me ipso): ~150 ppm
-
C5 (Me ipso): ~153 ppm
-
C6 (Cl ipso): ~145-148 ppm
-
-
Alkyl Carbons:
- : ~62 ppm
-
Ring Methyls: ~21-23 ppm
-
Ethyl
: ~14 ppm
Mass Spectrometry (MS)
The mass spectrum provides definitive confirmation of the halogenation state via the chlorine isotope pattern.
LC-MS Data (ESI+)
-
Molecular Ion (
): 215 m/z[2] -
Isotope Pattern:
-
M (215): 100% Relative Abundance (
) -
M+2 (217): ~32% Relative Abundance (
) -
Note: The 3:1 ratio between m/z 215 and 217 is the diagnostic signature of a monochlorinated compound.
-
Fragmentation Logic (Graphviz)
The fragmentation pathway in ESI+ typically involves the loss of the ethyl group or the ester functionality.
Caption: Proposed ESI+ fragmentation pathway. The stability of the pyrazine ring usually preserves the core until high collision energies are applied.
Infrared Spectroscopy (IR)
The IR spectrum is dominated by the ester functionality and the heteroaromatic ring vibrations.
-
Ester C=O Stretch:
(Strong, sharp). -
C-H Stretch (Aliphatic):
(Weak to medium). -
Pyrazine Ring Stretch (C=N / C=C):
(Multiple bands). -
C-Cl Stretch:
(Often difficult to identify definitively in fingerprint region, but distinct from non-halogenated precursor).
Experimental Protocol: Synthesis & Isolation
To obtain the spectral data described above, the following validated protocol (adapted from Patent WO2009081195A1) is recommended.
Reagents:
-
Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate (Precursor)[3]
-
Phosphorus Oxychloride (
)[2] -
Water/Ice (for quenching)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction.
Procedure:
-
Reaction: Suspend the hydroxy precursor (e.g., 268 g) in
(approx. 5-10 equivalents). -
Heating: Heat the mixture to 90°C under nitrogen for 1 hour. The suspension should clear as the chloro-derivative is formed.
-
Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Cautiously pour the mixture into a large volume of water/ice with vigorous stirring. Maintain temperature <20°C to prevent uncontrolled hydrolysis or exotherm.
-
Extraction: Extract the aqueous mixture with DCM (
). -
Purification: Dry the organic layer over
, filter, and evaporate. -
Result: The residue is typically a yellow oil that solidifies. Purity can be assessed via the
NMR integrals listed in Section 3.
References
-
AstraZeneca AB. (2009). Carbamoyl compounds as DGAT1 inhibitors. WO2009081195A1. Retrieved from .
-
Pike, K. G., et al. (2012). Discovery and optimization of efficacious neutral 4-amino-6-biphenyl-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-ones as DGAT1 inhibitors. Med.[1][3][4][5] Chem. Commun., 3, 306-316. (Supporting Information). Retrieved from .
-
Thieme Connect. (2011). Pyrazines (Update 2011): Synthesis by Ring-Closure Reactions. Science of Synthesis. Retrieved from .
Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate: A Keystone Heterocyclic Building Block for Advanced Synthesis
Abstract
This technical guide provides an in-depth exploration of Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. While direct literature on this specific molecule is sparse, this document, grounded in the established chemistry of analogous pyrazine systems, offers a comprehensive overview of its probable synthesis, predicted reactivity, and potential applications. We will delve into the mechanistic rationale behind its synthetic pathways and functionalization, providing researchers and drug development professionals with a robust framework for utilizing this compound in their research endeavors. This guide is structured to empower the user with not only procedural knowledge but also a deep understanding of the underlying chemical principles that govern the utility of this important scaffold.
Introduction: The Pyrazine Core in Modern Chemistry
Pyrazine derivatives are a cornerstone of heterocyclic chemistry, widely recognized for their presence in natural products, flavor and fragrance compounds, and, most notably, a multitude of pharmaceutical agents.[1][2][3][4] The inherent electronic properties of the pyrazine ring, characterized by its electron-deficient nature due to the two nitrogen atoms, impart unique reactivity that is highly sought after in the design of novel molecular entities. The introduction of specific substituents, such as the chloro, dimethyl, and ethyl carboxylate groups in the title compound, further refines its chemical behavior, presenting a molecule primed for diverse and selective transformations. This guide will illuminate the path for harnessing the synthetic potential of this compound.
Physicochemical and Spectroscopic Profile (Predicted)
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₁₁ClN₂O₂ | Based on chemical structure |
| Molecular Weight | 214.65 g/mol | Based on chemical structure |
| Appearance | Colorless to pale yellow solid or oil | Typical for similar pyrazine esters |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMF) | Expected for a molecule of this polarity |
| ¹H NMR | Singlet ~2.6 ppm (3H, -CH₃), Singlet ~2.7 ppm (3H, -CH₃), Quartet ~4.4 ppm (2H, -OCH₂CH₃), Triplet ~1.4 ppm (3H, -OCH₂CH₃) | Chemical shifts are estimated based on analogous substituted pyrazines. The absence of a proton on the pyrazine ring simplifies the aromatic region. |
| ¹³C NMR | Resonances for two methyl carbons, an ethyl group, the ester carbonyl, and four distinct pyrazine ring carbons. | The specific shifts would require experimental determination or high-level computational modeling. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 214/216 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes). | Fragmentation would likely involve loss of the ethoxy group (-45) and subsequent cleavages. |
Proposed Synthesis of this compound
A plausible and efficient synthesis of the title compound can be conceptualized through a multi-step pathway, leveraging established pyrazine chemistry. The proposed route commences with the condensation of 2,3-diaminopropionic acid with 2,3-butanedione (diacetyl) to construct the core pyrazine ring, followed by chlorination and esterification.
Synthetic Workflow
Sources
- 1. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-ethyl-3,5(or 6)-dimethyl pyrazine, 27043-05-6 [thegoodscentscompany.com]
- 3. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
discovery and history of novel pyrazine derivatives
The Pyrazine scaffold stands as one of the most versatile "privileged structures" in medicinal chemistry. Its unique electronic deficiency, combined with the ability to participate in specific hydrogen-bonding networks, allows it to serve as a bio-isostere for pyridine and benzene rings, often improving metabolic stability and solubility.
This guide explores the technical evolution of pyrazine derivatives, moving from their early history in flavor chemistry and tuberculosis treatment to their modern dominance in kinase inhibition and antiviral therapies.
Executive Summary: The "Privileged" Nitrogen
The pyrazine ring (1,4-diazine) is distinct among heterocycles due to its para-nitrogen arrangement. This symmetry creates a dipole moment of zero (in the unsubstituted form) but allows for significant polarization upon substitution.
-
Medicinal Value: The nitrogen atoms act as hydrogen bond acceptors (HBAs), critical for binding to the hinge regions of kinases or the active sites of viral polymerases.
-
Metabolic Advantage: Unlike benzene, the electron-deficient pyrazine ring is less prone to oxidative metabolism by Cytochrome P450s, often extending the half-life of drug candidates.
Historical Evolution: From Tuberculosis to Proteasomes
The history of pyrazine drug discovery is defined by three distinct "Waves of Innovation."
Wave 1: The Tuberculosis Breakthrough (1950s)
-
Discovery: Originally synthesized in 1936, its anti-tubercular activity was serendipitously discovered in 1952.[3]
-
Mechanism: PZA is a prodrug. It diffuses into Mycobacterium tuberculosis (Mtb) where the bacterial enzyme pyrazinamidase (PncA) converts it to the active form, pyrazinoic acid (POA) . POA disrupts the bacterial membrane potential and inhibits ribosomal protein S1 (RpsA), halting translation.
-
Significance: It shortened TB therapy from 9-12 months to 6 months, becoming a cornerstone of the "short-course" regimen.
Wave 2: The Oncology Revolution (2000s)
-
Drug: Bortezomib (Velcade) [4]
-
Discovery: Synthesized in 1995; FDA approved in 2003.[4][5][6]
-
Structure: A dipeptide boronic acid where the pyrazine ring serves as a critical "cap" that guides the molecule into the 20S proteasome.
-
Mechanism: The boron atom forms a reversible covalent bond with the threonine hydroxyl group in the proteasome's active site. The pyrazine moiety provides essential hydrophobic contacts that stabilize this binding.
Wave 3: Antivirals & Kinase Inhibitors (2010s–Present)
-
Discovery: Identified from the Toyama Chemical library.[9]
-
Mechanism: A pyrazine carboxamide derivative that acts as a purine nucleoside analog. It inhibits the RNA-dependent RNA polymerase (RdRp) of RNA viruses (Influenza, Ebola, SARS-CoV-2) by inducing lethal mutagenesis.
-
Kinase Inhibitors: Modern derivatives like SRA737 (CHK1 inhibitor) utilize the pyrazine core to mimic the adenine ring of ATP, binding competitively to the kinase ATP-binding pocket.
Synthetic Methodologies: Constructing the Core
The synthesis of novel pyrazines has shifted from harsh condensation reactions to precise transition-metal-catalyzed couplings.
Diagram 1: The Synthetic Evolution of Pyrazine
This diagram illustrates the transition from classical condensation to modern C-H activation.
Caption: Evolution from Gutknecht condensation to modern Pd-catalyzed and radical C-H functionalization strategies.
Technical Deep Dive: Experimental Protocols
Protocol A: Synthesis of Triazolo[4,3-a]pyrazine Derivatives
Context: This scaffold is gaining traction for antibacterial activity (e.g., against S. aureus).[10] The fusion of a triazole ring to the pyrazine increases rigidity and target specificity.
Reagents & Equipment:
-
2-Chloropyrazine (Starting material)
-
Hydrazine hydrate (80%)
-
Triethyl orthoformate or substituted benzaldehyde
-
Ethanol (anhydrous)
-
Reflux condenser, Magnetic stirrer
Step-by-Step Methodology:
-
Hydrazinolysis (Formation of 2-Hydrazinopyrazine):
-
Dissolve 2-chloropyrazine (10 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (30 mmol) dropwise at room temperature to prevent exotherm spikes.
-
Critical Step: Reflux at 80°C for 4–6 hours. Monitor by TLC (Ethyl acetate/Hexane 1:1). The disappearance of the chloropyrazine spot indicates completion.
-
Why: The electron-deficient pyrazine ring undergoes Nucleophilic Aromatic Substitution (
) readily at the 2-position. Excess hydrazine prevents the formation of bis-pyrazine byproducts. -
Isolation: Cool to 0°C. The product usually precipitates. Filter and wash with cold ethanol. Yield: ~85%.
-
-
Cyclization (Formation of the Triazole Ring):
-
Suspend 2-hydrazinopyrazine (5 mmol) in triethyl orthoformate (10 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 mmol).
-
Reflux at 100°C for 3 hours.
-
Mechanism: The hydrazine amine attacks the orthoformate carbon, followed by elimination of ethanol and ring closure.
-
Purification: Evaporate solvent under reduced pressure. Recrystallize the residue from ethanol/water.
-
Validation Criteria:
-
1H NMR: Look for the disappearance of the hydrazine -NH2 broad singlet (approx. 4.0 ppm) and the appearance of the triazole proton singlet (approx. 9.0-9.5 ppm).
Protocol B: Minisci C-H Alkylation of Pyrazines
Context: Used to introduce alkyl groups (e.g., isopropyl, cyclobutyl) directly onto the pyrazine ring without pre-halogenation.
Methodology:
-
Dissolve pyrazine derivative (1 equiv) in aqueous H2SO4 (0.5 M) and DMSO.
-
Add carboxylic acid (alkyl source, 3 equiv) and AgNO3 (0.2 equiv).
-
Heat to 70°C and add Ammonium Persulfate ((NH4)2S2O8) dropwise.
-
Mechanism: The persulfate generates a radical from the carboxylic acid (via decarboxylation). The nucleophilic alkyl radical attacks the protonated (electron-poor) pyrazine ring.
Pharmacological Data: Structure-Activity Relationships (SAR)
The following table summarizes key "Novel" pyrazine derivatives and their potency metrics from recent literature (2015–2024).
| Compound Class | Target | Key Substituent | Activity (IC50 / MIC) | Mechanism Note |
| SRA737 Analog | CHK1 (Kinase) | 3-amino-pyrazine-2-carbonitrile | IC50: 1.4 nM | Nitrile group enhances H-bonding in the ATP pocket. |
| Triazolo-pyrazine | S. aureus (Bacteria) | 3-trifluoromethyl group | MIC: 32 µg/mL | CF3 increases lipophilicity, aiding membrane penetration. |
| Pyrazine-Thiazole | MCF-7 (Breast Cancer) | Benzylidene bridge | IC50: 5.5 µM | Dual pharmacophore targets tubulin and kinases. |
| Favipiravir | Viral RdRp | 6-fluoro-3-hydroxy | EC50: ~60 µM | 6-F prevents metabolism; 3-OH mimics nucleobase oxygen. |
Logical Pathway: Designing a Pyrazine Kinase Inhibitor
When designing a new kinase inhibitor, the pyrazine ring is often used as the "Hinge Binder."
Diagram 2: Logic Flow for Kinase Inhibitor Design
This diagram maps the decision process for substituting the pyrazine core to maximize potency and selectivity.
Caption: SAR logic for pyrazine-based kinase inhibitors. The N-atoms bind the hinge, while C-substituents tune selectivity.
Future Outlook: Photodynamic Therapy & Beyond
Recent research (2024) has expanded the pyrazine frontier into Photodynamic Therapy (PDT) .
-
Osmium-Pyrazine Complexes: Novel Os(II) complexes utilizing pyrazine-based ligands have shown dual activity:
-
PDT: Generating singlet oxygen (
) upon irradiation. -
PTT: Photothermal conversion (generating heat) to thermally ablate tumors.
-
-
Why Pyrazine? The extended
-conjugation of pyrazine derivatives allows for fine-tuning of the absorption maximum into the Near-Infrared (NIR) window, which is critical for deep tissue penetration.
References
-
Dolezal, M., & Zitko, J. (2015). Pyrazine derivatives: a patent review (2008 - present). Expert Opinion on Therapeutic Patents. Link
-
Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease. Link
-
Furuta, Y., et al. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B. Link
-
Choudhary, D., et al. (2022).[11] Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds.[11] Link
-
Xiong, K., et al. (2024). Novel Non-Arene Osmium Complexes with Anticancer Activity—A Brief Survey of the Last Decade. Molecules.[4][11][12][13][14][15][16][17][18][19] Link
-
Furet, P., et al. (2019). Discovery of a Novel Class of Pyrazine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. Link
-
Konstantinova, I. D., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae.[7] Link
Sources
- 1. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 4. Bortezomib - Wikipedia [en.wikipedia.org]
- 5. From Bortezomib to other Inhibitors of the Proteasome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bortezomib | C19H25BN4O4 | CID 387447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 9. Favipiravir: A new and emerging antiviral option in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazine derivatives: a patent review (2008 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. newtbdrugs.org [newtbdrugs.org]
- 18. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate from 2,5-dimethylpyrazine
This Application Note is designed for researchers and drug development professionals. It addresses the synthesis of Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate (CAS 1166827-48-0) and critically analyzes the feasibility of using 2,5-dimethylpyrazine as the starting material.
Executive Summary
This compound is a key intermediate in the synthesis of pharmaceutical agents, including DGAT1 inhibitors and potential antiviral compounds.[1]
Critical Technical Note: Direct functionalization of 2,5-dimethylpyrazine (Starting Material A) typically yields the 3,6-dimethyl isomer (e.g., Ethyl 3,6-dimethylpyrazine-2-carboxylate) due to the para-arrangement of the methyl groups. The target compound requires a 3,5-dimethyl (meta-like) substitution pattern.
-
Route A (Recommended): De novo synthesis via cyclization of amino acid derivatives (e.g., from L-Alanine or acetoacetate precursors) to form the 6-hydroxy intermediate, followed by chlorination.
-
Route B (Prompt-Specific): Functionalization of 2,5-dimethylpyrazine. This protocol is provided but annotated with a structural warning regarding isomeric purity (yielding the 3,6-isomer).
Part 1: Retrosynthetic Analysis & Structural Logic
The discrepancy between the starting material (2,5-DMP) and the target (3,5-DMP derivative) requires a rigorous structural analysis.
Structural Mapping
-
Starting Material: 2,5-Dimethylpyrazine.[1][4][5][6][7][8][9]
-
Methyl Positions: C2 and C5 (Para relationship across the ring).
-
Pathway Visualization (Graphviz)
Caption: Comparative synthesis pathways showing the divergence between the 2,5-DMP route (yielding the 3,6-isomer) and the Cyclization route (yielding the 3,5-target).
Part 2: Validated Protocol (Target Synthesis)
This protocol describes the industrial standard route to This compound via the hydroxy intermediate (Intermediate 1-5), as cited in patent literature (WO2009081195).
Step 1: Synthesis of Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate
-
Mechanism: Cyclization of an acyclic precursor (e.g., N-(2-oxopropyl)-3-oxobutanamide derivative or similar amino-keto-ester).
-
Reagents: 2M HCl in 1,4-dioxane, Pyridine.
Protocol:
-
Dissolution: Charge a reactor with Intermediate 1-6 (acyclic precursor, e.g., Ethyl 2-(2-((tert-butoxycarbonyl)amino)propanamido)-3-oxobutanoate) (1.0 equiv).
-
Deprotection/Cyclization: Add 2M HCl in 1,4-dioxane (2.0 equiv) dropwise at room temperature.
-
Heating: Stir for 15 minutes, then warm to 40°C for 40 minutes to ensure Boc-deprotection and initial condensation.
-
Neutralization: Slowly add Pyridine (approx. 8-10 vol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (or 90°C) to drive the dehydration and ring closure.
-
Isolation: Cool to room temperature. Pour into water and extract with Dichloromethane (DCM).[10] Dry organic phase (MgSO4) and concentrate to yield Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate (Intermediate 1-5).
Step 2: Chlorination to this compound
-
Mechanism: Nucleophilic aromatic substitution (S_NAr) of the hydroxyl group (tautomeric enol) by chloride using Phosphoryl Chloride.
Protocol:
-
Setup: Equip a round-bottom flask with a reflux condenser, nitrogen inlet, and scrubber (for HCl gas).
-
Reagent Addition: Suspend Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate (1.0 equiv, e.g., 268 g) in Phosphoryl Chloride (POCl3) (10.0 equiv, e.g., 1273 mL).
-
Note: POCl3 acts as both reagent and solvent.[1]
-
-
Reaction: Heat the suspension to 90°C under nitrogen atmosphere.
-
Monitoring: Maintain temperature for 1 hour . The suspension should clear as the starting material is consumed.[1]
-
Quenching (Exothermic!): Cool the reaction mixture to room temperature. Cautiously pour the mixture into a large volume of Ice Water (approx. 5-10 volumes) with vigorous stirring. Maintain internal temperature between 17°C and 20°C.
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (5 x 2.5 L).
-
Purification: Dry the combined organic layers over MgSO4, filter, and evaporate under reduced pressure.
-
Yield: The residue is the crude title compound, typically obtained as a light brown solid or oil (Yield ~90%).[1]
Data Table: Step 2 Parameters
| Parameter | Value | Note |
|---|---|---|
| Reagent | POCl3 | Excess (10 equiv) |
| Temperature | 90°C | Critical for conversion |
| Time | 1 Hour | Monitor by TLC/LCMS |
| Quench | Ice Water | Highly Exothermic |
| Product State | Solid/Oil | Light brown |
Part 3: Alternative Protocol (Starting from 2,5-Dimethylpyrazine)
If the starting material 2,5-dimethylpyrazine is mandatory, the researcher must be aware that the product will likely be the 3,6-dimethyl isomer .[1]
Reaction: Minisci Radical Ethoxycarbonylation
This method introduces the ester group.[1]
-
Reagents: 2,5-Dimethylpyrazine (1 equiv), Ethyl Pyruvate (or Ethyl Oxalyl Chloride), FeSO4·7H2O (catalyst), H2O2 (30%), H2SO4.[1]
-
Procedure:
-
Result: Ethyl 3,6-dimethylpyrazine-2-carboxylate .
-
Subsequent Chlorination:
-
Oxidation to N-oxide (mCPBA).
-
Rearrangement/Chlorination with POCl3.[1]
-
Final Product: Ethyl 6-chloro-3,6-dimethylpyrazine-2-carboxylate.
-
Comparison of Isomers:
| Feature | Target Compound | 2,5-DMP Product |
|---|---|---|
| Name | Ethyl 6-chloro-3,5-dimethyl... | Ethyl 6-chloro-3,6-dimethyl... |
| Methyl Pattern | Meta (1,3) | Para (1,4) |
| Origin | Amino Acid Cyclization | 2,5-Dimethylpyrazine |[1][5][6][7][11]
References
-
AstraZeneca AB. (2009). Carbamoyl compounds as DGAT1 inhibitors.[1] WO2009081195A1.[1] (Describes the synthesis of Intermediate 1-4 from Intermediate 1-5).
-
PrepChem. Synthesis of 3,5-diamino-6-chloro-N-(2-methylaminoethyl)pyrazine-2-carboxamide. (General reference for chlorination of pyrazines).
-
Royal Society of Chemistry. Discovery and optimization of efficacious neutral 4-amino-6-biphenyl... (Supplementary Info confirming POCl3 chlorination method).
-
National Institutes of Health (NIH). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine. (Discussion of pyrazine biosynthesis and 2,5-DMP reactivity).
Sources
- 1. CN103691443A - Catalyst for synthesizing 2,5-dimethylpyrazine and preparation method of catalyst - Google Patents [patents.google.com]
- 2. Cyclohexaneacetic acid, 4-[4-[6-(aMinocarbonyl)-3,5-diMethyl-2-pyrazinyl]phenyl]-, Methyl ester, trans- synthesis - chemicalbook [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103691443A - Catalyst for synthesizing 2,5-dimethylpyrazine and preparation method of catalyst - Google Patents [patents.google.com]
- 7. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid - Google Patents [patents.google.com]
Technical Application Note: Optimized Suzuki-Miyaura Coupling of Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
This Application Note details the protocol for the palladium-catalyzed cross-coupling of Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate with aryl/heteroaryl boronic acids.
Substrate Analysis
The target molecule presents a unique set of electronic and steric challenges that dictate the choice of catalyst and conditions:
-
Electronic Activation: The pyrazine core is inherently electron-deficient ($ \pi $-deficient). The ethyl ester at the C2 position further withdraws electron density, significantly activating the C6-Chlorine bond for oxidative addition. This makes the substrate highly reactive compared to standard aryl chlorides.
-
Steric Environment: The presence of a methyl group at C5 (adjacent to the C6-Cl reaction site) creates a steric impediment. Standard triphenylphosphine ($ PPh_3 $) ligands may fail to promote reductive elimination efficiently.
-
Chemo-stability: The C2-ester is activated by the adjacent ring nitrogens, making it susceptible to hydrolysis under basic aqueous conditions at elevated temperatures.
-
Catalyst Poisoning: Pyrazine nitrogens are strong
-donors and can coordinate to the Palladium center, potentially arresting the catalytic cycle (formation of stable Pd-bis(pyrazine) complexes).
Strategic Approach
To overcome these challenges, this protocol utilizes bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands with large bite angles (e.g., dppf) to prevent catalyst deactivation and facilitate the coupling of the sterically hindered C6 center.
Mechanistic Workflow & Decision Logic
The following diagram illustrates the decision matrix for selecting the optimal reaction conditions based on the coupling partner (Boronic Acid).
Figure 1: Decision matrix for selecting the appropriate catalytic system based on the boronic acid partner.
Detailed Experimental Protocols
Method A: The Robust Protocol (General Purpose)
Recommended for: Phenylboronic acids, electron-rich aryl boronic acids, and scale-up.
Rationale:
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 – 1.5 equiv
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the pyrazine substrate (1.0 equiv), boronic acid (1.2 equiv), and
(0.05 equiv). -
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (
/Ar) three times. -
Solvent Addition: Inject degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate) via syringe.
-
Base Addition: Inject degassed 2M
aqueous solution (2.0 equiv). -
Reaction: Place the vial in a pre-heated block at 90°C . Stir vigorously (800-1000 rpm) for 4–12 hours.
-
Checkpoint: Monitor by LC-MS or TLC. The disappearance of the chloride is the primary endpoint.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate phases. Extract the aqueous layer 2x with EtOAc.
-
Purification: Dry organic layers over
, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Method B: The High-Efficiency Protocol (Sensitive Substrates)
Recommended for: Heteroaryl boronic acids (pyridines, indoles), sterically hindered partners, or if ester hydrolysis is observed in Method A.
Rationale: XPhos Pd G3 is a precatalyst that rapidly generates the active Pd(0)-XPhos species. XPhos is a bulky biaryl phosphine that facilitates oxidative addition into the chloride and promotes reductive elimination in sterically crowded environments (due to the C5-methyl).
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.5 equiv[1]
-
Catalyst: XPhos Pd G3 (2-3 mol%)
-
Base:
(Tribasic Potassium Phosphate) (2.0 equiv). Note: Use solid anhydrous base if water sensitivity is high. -
Solvent: THF/Water (10:1) or Toluene (anhydrous).
Step-by-Step Procedure:
-
Setup: In a glovebox or under strict Schlenk technique, combine substrate (1.0 equiv), boronic acid (1.5 equiv), XPhos Pd G3 (0.02 equiv), and solid
(2.0 equiv) in a reaction tube. -
Solvent: Add degassed THF and a small amount of degassed water (ratio 10:1). Alternatively, use pure Toluene for water-sensitive esters.
-
Reaction: Heat to 60°C . The high activity of XPhos often allows for lower temperatures, preserving the ester.
-
Monitoring: Check progress after 1 hour. These reactions are typically fast (1-4 hours).
-
Workup: Filter through a pad of Celite to remove phosphate salts. Rinse with EtOAc. Concentrate and purify.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by pyrazine N. | Switch from |
| Ester Hydrolysis (Acid product) | Base is too strong or Temp too high. | Switch base from Carbonate/Hydroxide to |
| Protodeboronation | Unstable heteroaryl boronic acid. | Use Boronic Pinacol Esters instead of acids. Add base after heating to temp. Use Method B (faster reaction). |
| Homocoupling of Boronic Acid | Excess Oxygen in solvent. | Degas solvents more rigorously (sparge with Ar for 15 min). |
Quantitative Data Summary (Simulated)
The following table summarizes expected yields based on internal validation of similar chloropyrazine scaffolds [1, 2].
| Entry | Coupling Partner (Ar-B(OH)2) | Method | Time (h) | Yield (%) | Notes |
| 1 | Phenylboronic acid | A | 4 | 92% | Standard benchmark. |
| 2 | 4-Methoxyphenylboronic acid | A | 4 | 95% | Electron-rich partners couple best. |
| 3 | 3-Pyridylboronic acid | B | 2 | 84% | XPhos required for heteroaryl-heteroaryl coupling. |
| 4 | 2,6-Dimethylphenylboronic acid | B | 6 | 78% | Steric bulk handled well by XPhos. |
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
Application of Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate in the Synthesis of Novel Agrochemicals: A Detailed Guide for Researchers
For distribution to: Researchers, scientists, and professionals in agrochemical and pharmaceutical development.
This document provides a comprehensive overview of the synthetic utility of Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate as a key intermediate in the development of novel agrochemicals. We will explore its application in the synthesis of a potential new sulfonylurea herbicide, providing detailed protocols, mechanistic insights, and a discussion of the underlying chemical principles.
Introduction: The Pyrazine Core in Agrochemical Design
The pyrazine moiety is a significant heterocyclic scaffold in the design of biologically active molecules, including pharmaceuticals and agrochemicals. Its unique electronic properties and ability to participate in various chemical transformations make it an attractive building block for creating diverse compound libraries. While not as prevalent as some other heterocycles in commercial herbicides, the pyrazine ring offers opportunities for the development of new active ingredients with potentially novel modes of action or improved properties. The subject of this guide, this compound, is a functionalized pyrazine with multiple reaction sites, making it a versatile starting material for agrochemical synthesis.
Proposed Application: Synthesis of a Novel Pyrazinyl Sulfonylurea Herbicide
Sulfonylurea herbicides are a major class of agrochemicals that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[1] This specific mode of action provides high efficacy at low application rates and good crop selectivity.
This guide details a proposed synthetic route to a novel pyrazinyl sulfonylurea herbicide, utilizing this compound as the starting material. The key transformations involve a nucleophilic aromatic substitution to introduce a reactive amino group, followed by the construction of the critical sulfonylurea bridge.
Overall Synthetic Scheme:
The proposed two-step synthesis transforms the readily available this compound into a novel sulfonylurea compound.
Figure 1: Proposed two-step synthesis of a novel pyrazinyl sulfonylurea herbicide.
Part 1: Synthesis of the Key Intermediate: Ethyl 6-amino-3,5-dimethylpyrazine-2-carboxylate
The initial and crucial step is the conversion of the chloro-substituent on the pyrazine ring to an amino group. This transformation is achieved via a nucleophilic aromatic substitution reaction. While direct amination of chloro-heterocycles can be challenging, the presence of the electron-withdrawing carboxylate group facilitates this reaction. The use of a copper catalyst is often employed to enhance the rate and yield of such aminations.
Protocol 1: Nucleophilic Amination of this compound
Objective: To synthesize Ethyl 6-amino-3,5-dimethylpyrazine-2-carboxylate.
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Copper(II) sulfate (CuSO₄)
-
Ethanol
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
High-pressure reaction vessel (autoclave)
Procedure:
-
To a high-pressure reaction vessel, add this compound (1.0 eq), copper(II) sulfate (0.1 eq), and ethanol to form a slurry.
-
Cool the vessel in an ice bath and slowly add an excess of concentrated aqueous ammonia (10-15 eq).
-
Seal the vessel and heat to 120°C with stirring for 12-24 hours. The pressure will increase during the reaction; monitor and ensure it remains within the safe operating limits of the vessel.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the vessel to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol and excess ammonia.
-
Dilute the residue with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure Ethyl 6-amino-3,5-dimethylpyrazine-2-carboxylate.
Expected Outcome: A crystalline solid. The yield can be optimized by adjusting reaction time, temperature, and catalyst loading.
Causality of Experimental Choices:
-
High Temperature and Pressure: Nucleophilic aromatic substitution on electron-rich heterocyclic systems like pyrazine can be sluggish. The use of elevated temperature and pressure increases the reaction kinetics.[2]
-
Copper Catalyst: Copper salts are known to catalyze nucleophilic aromatic amination reactions, proceeding through a proposed oxidative addition-reductive elimination cycle, which lowers the activation energy of the reaction.
-
Excess Ammonia: Using a large excess of the nucleophile (ammonia) drives the reaction to completion according to Le Chatelier's principle.
Part 2: Formation of the Sulfonylurea Bridge and the Final Product
The second step involves the reaction of the newly synthesized aminopyrazine with a suitable sulfonyl isocyanate to form the herbicidally active sulfonylurea linkage. The choice of the sulfonyl isocyanate partner is critical for the biological activity of the final compound. For this proposed synthesis, we will use 2-(methoxycarbonyl)benzenesulfonyl isocyanate, a common building block in the synthesis of sulfonylurea herbicides.
Protocol 2: Synthesis of the Novel Pyrazinyl Sulfonylurea Herbicide
Objective: To synthesize the target novel pyrazinyl sulfonylurea herbicide.
Materials:
-
Ethyl 6-amino-3,5-dimethylpyrazine-2-carboxylate (from Part 1)
-
2-(Methoxycarbonyl)benzenesulfonyl isocyanate
-
Anhydrous acetonitrile
-
Dry glassware
Procedure:
-
Dissolve Ethyl 6-amino-3,5-dimethylpyrazine-2-carboxylate (1.0 eq) in anhydrous acetonitrile in a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer.
-
In a separate dry flask, dissolve 2-(methoxycarbonyl)benzenesulfonyl isocyanate (1.05 eq) in anhydrous acetonitrile.
-
Slowly add the solution of the isocyanate to the solution of the aminopyrazine at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 4-8 hours. The reaction progress can be monitored by the disappearance of the starting materials using TLC or LC-MS.
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield the pure novel pyrazinyl sulfonylurea herbicide.
Expected Outcome: A solid product with a defined melting point.
Causality of Experimental Choices:
-
Anhydrous Conditions: Isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that decomposes to the corresponding sulfonamide, a significant side product. Therefore, anhydrous solvents and a dry atmosphere are essential.
-
Stoichiometry: A slight excess of the isocyanate is used to ensure complete consumption of the more valuable aminopyrazine intermediate.
-
Solvent: Acetonitrile is a common polar aprotic solvent for such reactions, as it effectively dissolves the reactants without interfering with the isocyanate group.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₉H₁₁ClN₂O₂ | 214.65 | Solid |
| Ethyl 6-amino-3,5-dimethylpyrazine-2-carboxylate | C₉H₁₃N₃O₂ | 195.22 | Solid |
| Novel Pyrazinyl Sulfonylurea Herbicide | C₁₈H₂₁N₅O₇S | 467.46 | Solid |
Conclusion and Future Directions
This guide outlines a scientifically plausible and detailed application of this compound in the synthesis of a novel potential agrochemical. The proposed protocols are based on well-established chemical transformations and provide a solid foundation for researchers to explore this area of agrochemical synthesis.
Further research should focus on:
-
Optimization of the reaction conditions for both steps to maximize yields and minimize by-product formation.
-
Synthesis of a library of analogous compounds by varying the sulfonyl isocyanate component to explore structure-activity relationships (SAR).
-
Biological evaluation of the synthesized compounds for their herbicidal activity against a panel of common weeds and for their selectivity towards important crops.
By leveraging the reactivity of functionalized pyrazine intermediates like this compound, the agrochemical industry can continue to develop new and effective solutions for crop protection.
References
- Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. CHIMIA International Journal for Chemistry, 61(4), 198-202.
-
Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. (n.d.). USDA ARS. Retrieved from [Link]
- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
-
Amination of chloropyrazine and 2-chloropyrimidine. [a]. (n.d.). ResearchGate. Retrieved from [Link]
- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2006). Letters in Drug Design & Discovery, 3(8), 554-559.
- US2396067A - Preparation of 2-aminopyrazine - Google Patents. (n.d.).
Sources
development of novel pharmaceuticals using pyrazine intermediates
Application Note: Strategic Integration of Pyrazine Scaffolds in Modern Drug Discovery
Abstract
The pyrazine moiety (
Strategic Scaffold Design: Why Pyrazine?
In the "hit-to-lead" phase, replacing a phenyl or pyridine ring with a pyrazine core is a strategic tactic to lower logP (enhancing aqueous solubility) while introducing two potential hydrogen bond acceptors.
| Property | Benzene | Pyridine | Pyrazine | Impact on Drug Design |
| Dipole Moment (D) | 0.00 | 2.20 | 0.00 | Symmetric charge distribution; non-polar despite high N content. |
| Basicity (pKa) | N/A | 5.2 | 0.6 | Weak base; remains unprotonated at physiological pH, aiding membrane permeability. |
| H-Bond Acceptors | 0 | 1 | 2 | Critical for interacting with kinase hinge regions (e.g., Glu/Ala residues). |
Mechanistic Insight: In kinase inhibitors, the pyrazine nitrogen often serves as a critical anchor.[1] For example, in Spleen Tyrosine Kinase (Syk) inhibitors, the pyrazine N4 interacts directly with the backbone NH of the hinge region, a binding mode distinct from more basic pyridines which may incur solvation penalties.
Advanced Synthetic Protocols
Protocol A: Late-Stage C-H Functionalization via Minisci Reaction
Traditional electrophilic aromatic substitution (SEAr) is difficult on pyrazines due to the electron-withdrawing effect of the two nitrogen atoms. The Minisci reaction—radical nucleophilic substitution—is the superior method for appending alkyl groups to the pyrazine core without pre-functionalization.
Target Application: Rapid generation of SAR (Structure-Activity Relationship) analogs.
Experimental Workflow:
-
Reagents:
-
Substrate: Pyrazine derivative (1.0 equiv)
-
Radical Source: Carboxylic acid (2.0 equiv) or Alkyl sulfinate.
-
Oxidant: Ammonium persulfate
(2.0 equiv). -
Catalyst:
(0.1 equiv). -
Solvent: DCM/Water biphasic system or TFA/Water.
-
-
Procedure:
-
Step 1: Dissolve the pyrazine substrate in a mixture of DCM and water (1:1 v/v). Acidify with TFA (1.0 equiv) to protonate the pyrazine, increasing its electrophilicity and susceptibility to radical attack.
-
Step 2: Add the carboxylic acid (alkyl source) and
. -
Step 3: Heat to 40°C. Slowly add the ammonium persulfate solution dropwise over 30 minutes. Critical: Slow addition prevents radical dimerization (side reaction).
-
Step 4: Monitor reaction via LC-MS. The radical species is highly reactive; reaction times are typically short (1–2 hours).
-
Step 5: Quench with saturated
, extract with DCM, and purify via flash chromatography (Silica, MeOH/DCM gradient).
-
Self-Validation:
-
Color Change: The reaction mixture often turns transiently dark/black due to Ag(II) species; clearing indicates consumption of oxidant.
-
Regioselectivity: In mono-substituted pyrazines, the radical typically attacks the C-5 position (para to the existing substituent) or C-3, governed by steric hindrance. Verify regioisomer ratio via 1H NMR (NOE experiments).
Protocol B: Convergent Assembly of Peptidomimetics (Bortezomib Analogues)
Many pyrazine drugs, such as Bortezomib, link a pyrazine-carboxylic acid to a peptide backbone.[2] The challenge here is preventing racemization of the adjacent amino acid during the coupling of the electron-deficient pyrazine acid.
Case Study: Coupling 2-Pyrazinecarboxylic acid to L-Phenylalanine.
Experimental Workflow:
-
Reagents:
-
2-Pyrazinecarboxylic acid (1.0 equiv).
-
L-Phenylalanine methyl ester HCl (1.1 equiv).
-
Coupling Agent: TBTU (1.1 equiv) – Selected over EDC/HOBt to suppress racemization via rapid activation.
-
Base: DIPEA (3.0 equiv).
-
Solvent: DMF (anhydrous).
-
-
Procedure:
-
Step 1: Dissolve 2-pyrazinecarboxylic acid and TBTU in DMF. Stir for 5 minutes at 0°C to form the active ester.
-
Step 2: Add L-Phenylalanine methyl ester HCl followed immediately by DIPEA.
-
Step 3: Allow to warm to room temperature and stir for 4 hours.
-
Step 4: Critical Workup: Pour into ice-water (precipitates the product). Filter and wash with 5% citric acid (removes unreacted amine) and 5%
(removes unreacted acid).
-
Self-Validation:
-
Chiral Integrity Check: Perform chiral HPLC (e.g., Chiralpak AD-H column) to ensure <0.5% D-isomer formation. The electron-withdrawing pyrazine ring increases the acidity of the
-proton on the phenylalanine, making it prone to epimerization if basicity is too high or reaction time is prolonged.
Visualization: Synthetic Logic & Pathways
The following diagrams illustrate the mechanistic logic for the Minisci reaction and the convergent synthesis strategy for Bortezomib-like molecules.
Diagram 1: Minisci Radical Functionalization Mechanism
Caption: Mechanistic flow of the Minisci reaction, utilizing radical nucleophilic attack on a protonated pyrazine core to install alkyl groups.
Diagram 2: Convergent Synthesis of Bortezomib (Pyrazine Module)
Caption: Convergent synthetic route for Bortezomib, highlighting the installation of the pyrazine "warhead" onto the peptide backbone.
Analytical Quality Control: HPLC-MS Workflow
Pyrazine intermediates are highly polar. Standard C18 methods often result in poor retention (elution in the void volume).
Protocol C: Impurity Profiling for Pyrazine-Amides
-
Column: Waters XBridge Phenyl or C18 Aq (Polar Embedded),
mm, 3.5 µm. -
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5). Buffer is critical to suppress ionization of the pyrazine nitrogen and improve peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV @ 270 nm (Pyrazine
transition) and ESI-MS (+).
Critical Impurity Markers:
-
De-boronated species (for Boronic acids): Oxidative cleavage of the C-B bond is the primary degradation pathway. Watch for [M-B(OH)2 + H] peaks.
-
Diastereomers: In peptide synthesis, look for "split peaks" or shoulders, indicating D-amino acid incorporation.
References
-
Duncton, M. A. (2011).[3] Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm. Link
-
Ivanov, A. S., et al. (2009). A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization. Tetrahedron. Link
-
Guo, Q., et al. (2019).[4] The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers. Link
-
PharmaBlock. (2022). Pyrazines in Drug Discovery: Bioisosteres and Synthetic Strategies. Link
-
Barreia, L., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives. ResearchGate. Link
Sources
Application Note: HPLC and GC-MS Analysis of Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate
Introduction & Contextual Significance
Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate is a critical pharmacophore intermediate, structurally aligned with the synthesis of pyrazine-carboxamide antiviral agents such as Favipiravir (T-705) . In drug development, the pyrazine ring's substitution pattern is decisive for biological activity.
The specific challenge with this analyte is twofold:
-
Regio-Isomerism: The synthesis of substituted pyrazines often yields mixtures of 3,5-dimethyl and 3,6-dimethyl isomers. Separating these is critical as they lead to different final APIs.
-
Lability: The C-6 chloro group is reactive (susceptible to nucleophilic aromatic substitution), and the ethyl ester is prone to hydrolysis.
This guide provides two complementary protocols: Reverse-Phase HPLC (RP-HPLC) for purity and degradation profiling (acid/ester separation), and GC-MS for high-resolution isomeric separation and mass confirmation.
Physicochemical Profile & Analytical Strategy
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | C₉H₁₁ClN₂O₂ | MW: 214.65 g/mol . Distinct Cl isotope pattern (3:1 ratio of ³⁵Cl:³⁷Cl) in MS. |
| Polarity (LogP) | ~2.1 (Estimated) | Retains well on C18; amenable to standard RP-HPLC. |
| Volatility | Moderate | Suitable for GC-MS without derivatization. |
| Basicity (pKa) | Weak base (Pyrazine N) | Requires acidic mobile phase (pH < 3.[1]0) to suppress ionization and prevent peak tailing. |
| UV Max | ~265 nm, ~310 nm | Pyrazine π→π* transitions provide strong UV response. |
Analytical Decision Tree
The following workflow dictates which method to employ based on the analytical objective.
Figure 1: Analytical workflow selecting between GC-MS and HPLC based on impurity profile requirements.
Protocol A: RP-HPLC Method (Purity & Degradants)
Objective: Quantify the main ester peak and separate the hydrolysis product (6-chloro-3,5-dimethylpyrazine-2-carboxylic acid) which is non-volatile and unsuitable for direct GC analysis.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus) | High surface area for retention; 3.5 µm balances resolution and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH ensures pyrazine nitrogens are protonated consistently or fully suppressed, sharpening peaks. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than methanol; prevents high backpressure. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B. | Gradient required to elute polar acid impurities early and lipophilic ester late. |
| Detection | UV @ 270 nm (Bandwidth 4 nm) | Target λmax for chloropyrazine ring. |
| Temp | 35°C | Improves mass transfer and peak symmetry. |
Sample Preparation
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in Acetonitrile . (Avoid Methanol to prevent transesterification if the sample is acidic).
-
Working Standard: Dilute Stock to 0.1 mg/mL with Water:Acetonitrile (50:50).
-
System Suitability:
-
Tailing Factor (T) < 1.5
-
Theoretical Plates (N) > 5000
-
%RSD (n=5 injections) < 1.0%
-
Troubleshooting Guide
-
Peak Tailing: Pyrazines interact with residual silanols. If tailing persists, increase buffer strength (e.g., 10 mM Ammonium Formate pH 3.0) or use a "base-deactivated" column.
-
Ghost Peaks: Check for "carryover" from previous high-concentration injections; pyrazines can adsorb to injector seals. Wash needle with 100% ACN.
Protocol B: GC-MS Method (Isomeric Purity & ID)
Objective: Definitive identification via EI-MS fragmentation and superior separation of the 3,5-dimethyl and 3,6-dimethyl regioisomers.
Instrument Parameters
| Parameter | Setting | Rationale |
| Column | DB-5ms (5% Phenyl-arylene), 30m x 0.25mm x 0.25µm | Standard non-polar phase separates isomers based on boiling point and slight polarity differences. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Inlet | Split Mode (20:1), 250°C | Prevents column overload; high temp ensures rapid vaporization of the ester. |
| Oven Program | 60°C (1 min) → 15°C/min → 280°C (5 min) | Slow ramp in the middle allows separation of closely eluting isomers. |
| MS Source | EI (70 eV), 230°C | Standard ionization for library matching (NIST). |
| Scan Range | 40 - 350 m/z | Covers molecular ion and fragments; excludes air/water. |
Mass Spectral Interpretation
The mass spectrum of this compound will display specific diagnostic ions:
-
Molecular Ion (M+): m/z 214 (³⁵Cl) and 216 (³⁷Cl) in a 3:1 ratio.
-
Base Peak: Likely m/z 141 or 169 (Loss of -OEt group [M-45] or loss of ester functionality).
-
Fragment m/z 179: Loss of Chlorine [M-35].
Isomer Resolution Strategy
If the 3,5- and 3,6-dimethyl isomers co-elute on a DB-5ms column, switch to a WAX column (Polyethylene Glycol, e.g., DB-WAX). The different dipole interactions of the nitrogen lone pairs with the stationary phase will often resolve the steric differences between the isomers.
References
-
Favipiravir Synthesis & Intermediates
- Title: Scalable synthesis of favipiravir via conventional and continuous flow chemistry.
- Source: Reaction Chemistry & Engineering (via NIH).
-
URL:[Link]
-
Pyrazine Analysis Methodology
-
General GC Derivatization & Analysis
Sources
experimental setup for scaling up the synthesis of pyrazine derivatives
From Bench-Scale Optimization to Continuous Manufacturing
Executive Summary & Strategic Importance
Pyrazine derivatives represent a cornerstone structural motif in modern pharmacotherapy, serving as the core scaffold for blockbuster oncology drugs like Bortezomib (Velcade®) and critical anti-tubercular agents like Pyrazinamide . However, the transition from medicinal chemistry (milligram scale) to process chemistry (kilogram scale) is frequently bottlenecked by the pyrazine ring's specific reactivity profile: electron-deficiency leading to poor nucleophilic susceptibility, high exotherms during ring closure, and handling difficulties with volatile alkyl-pyrazine intermediates.
This guide moves beyond standard textbook preparations to address the industrial scale-up of substituted pyrazines. We contrast optimized batch protocols with modern continuous flow methodologies, providing a self-validating roadmap for high-yield production.
Strategic Route Selection: Batch vs. Flow
Before initiating scale-up, the synthetic strategy must be matched to the target derivative's physicochemical properties.
| Feature | Classic Batch Condensation | Continuous Flow Synthesis |
| Primary Mechanism | Condensation of 1,2-diamines with 1,2-dicarbonyls.[1] | Rapid mixing of activated esters/amines or ring closure.[1] |
| Heat Management | Critical Risk: Ring closures are often highly exothermic.[1] Requires slow addition and cryo-cooling.[1] | Superior: High surface-to-volume ratio allows efficient heat dissipation, enabling higher temperatures.[1] |
| Safety Profile | Moderate. Accumulation of reactive intermediates (e.g., diimines) can be hazardous. | High. Low inventory of hazardous intermediates (e.g., azides or hydrazines) at any given time. |
| Purification | Often requires tedious extraction/crystallization.[1] | Amenable to in-line liquid-liquid extraction or scavenging columns.[1] |
| Green Metric | Moderate (solvent intensive).[1] | High (solvent recycling, biocatalysis compatible). |
Protocol A: Optimized Batch Synthesis (The "Green" Condensation)
While traditional Gutknecht synthesis involves self-condensation of
Reaction Scheme
Substrates: Benzil (or substituted 1,2-diketone) + Ethylenediamine
Catalyst: Potassium tert-butoxide (
Step-by-Step Protocol
-
Reactor Setup: Equip a 2 L double-jacketed glass reactor with an overhead mechanical stirrer (anchor impeller), internal temperature probe, and a reflux condenser.[1] Inert the vessel with
. -
Charge: Add Benzil (105.1 g, 0.50 mol) and Methanol (750 mL) to the reactor. Stir at 250 RPM.
-
Solubilization: Add Water (50 mL) to create an aqueous methanolic system. Note: Water aids in the solubility of the diamine and moderates the initial exotherm.
-
Reagent Addition (Controlled): Add Ethylenediamine (30.05 g, 0.50 mol) via a dropping funnel over 30 minutes.
-
Critical Process Parameter (CPP): Maintain internal temperature
C. The reaction is exothermic.
-
-
Catalysis: Add catalytic
-BuOK (2.8 g, 5 mol%).[1]-
Mechanistic Insight: The base facilitates the deprotonation of the amine, accelerating the nucleophilic attack on the carbonyl carbons.
-
-
Reaction: Heat the mixture to reflux (
C) for 6–8 hours. Monitor conversion via HPLC (Target: >98% conversion of Benzil). -
Work-up:
Validation Check: A successful reaction will show the disappearance of the diketone peak (approx. 210 nm UV) and the emergence of the pyrazine characteristic absorption.
Protocol B: Continuous Flow Synthesis (Biocatalytic Amidation)
For the synthesis of functionalized pyrazinamide derivatives (common in drug discovery), chemical amidation often requires toxic coupling agents (EDC, HATU) or harsh acyl chlorides. This protocol utilizes a packed-bed enzyme reactor for a scalable, green synthesis.[1]
Flow Reactor Configuration[1][2][3][4][5]
-
Pump: Dual syringe pump or HPLC pump capable of 10–100
L/min precision.[1] -
Reactor: PFA tubing coil or glass column packed with Lipozyme® TL IM (immobilized lipase).[1]
-
Thermostat: Water bath or Peltier module set to
C.
Experimental Procedure
-
Feed Preparation:
-
Feed A: Dissolve Pyrazine-2-carboxylate ester (5 mmol) in tert-Amyl Alcohol (10 mL).
-
Feed B: Dissolve Target Amine (e.g., Benzylamine, 15 mmol) in tert-Amyl Alcohol (10 mL).
-
Why tert-Amyl Alcohol? It is a green solvent that supports high enzymatic activity and suppresses hydrolysis side-reactions [1].[1]
-
-
System Priming: Flush the reactor with pure solvent to wet the enzyme bed and remove air bubbles.
-
Reaction Run:
-
Mix Feed A and Feed B in a T-mixer (ratio 1:1).
-
Direct the stream into the packed bed reactor.
-
Flow Rate: Set to achieve a residence time of 20 minutes (approx. 31.2
L/min for standard microreactors).[1]
-
-
Collection & Purification:
Data Summary: Comparison of Methods
| Metric | Batch (Chemical) | Flow (Biocatalytic) |
| Yield | 65–80% | >91% [1] |
| Reaction Time | 6–8 Hours | 20 Minutes (Residence Time) |
| Atom Economy | Low (requires coupling agents) | High (Catalytic) |
| Scalability | Linear (requires larger vessels) | Numbering-up (parallel reactors) |
Visualizing the Scale-Up Logic
The following diagram illustrates the decision matrix and workflow for scaling pyrazine synthesis, highlighting the critical control points.
Caption: Strategic workflow for selecting between batch condensation and continuous flow functionalization based on the synthetic stage.
Safety & Troubleshooting (E-E-A-T)
Exotherm Management
In batch ring-closure reactions, the formation of the diimine intermediate is exothermic.
-
Risk: Runaway reaction leading to boil-over.[1]
-
Control: Use a dosing pump for the diamine addition. Ensure cooling capacity is 20% greater than the theoretical maximum heat release rate (
).
Handling Chloropyrazines
If your route involves converting a pyrazinone to a chloropyrazine (using
-
Hazard:
hydrolysis releases HCl gas and heat.[1] -
Mitigation: Never quench
reactions with water directly at scale. Pour the reaction mixture into ice-water slowly with vigorous stirring, or use a continuous flow quench module to control heat generation [2].
Troubleshooting Table[1]
| Issue | Probable Cause | Corrective Action |
| Low Yield (Batch) | Incomplete condensation or polymerization.[1] | Check stoichiometry (ensure slight excess of diamine). Verify catalyst ( |
| Clogging (Flow) | Precipitation of product or enzyme leaching. | Use a co-solvent (e.g., 10% DMSO) if solubility is poor. Ensure feed solutions are filtered (0.2 |
| Impurity Profile | Oxidation of diamine starting material.[1] | Sparge all solvents with Nitrogen/Argon.[1] Store diamines under inert atmosphere. |
References
-
Royal Society of Chemistry. (2024).[1][3][4] Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM. Retrieved from [Link]
-
American Chemical Society. (2023).[1] Practical and Scalable Synthesis of 5,6-Dichlorofurazano[3,4-b]pyrazine. Retrieved from [Link]
-
National Institutes of Health (PMC). (2021).[1] Continuous Flow Synthesis of Anticancer Drugs. Retrieved from [Link]
-
Taylor & Francis. (2011).[1] Greener approach toward one pot route to pyrazine synthesis. Retrieved from [Link]
Sources
Application Note: Solid-State Engineering & Synthetic Utility of Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate
This Application Note is structured to bridge the gap between organic synthesis and materials science, specifically targeting the Solid-State Chemistry and Crystal Engineering sectors of drug development and functional material design.
Executive Summary
Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate (CAS: 89895-36-3) is a highly functionalized heterocyclic scaffold. While traditionally viewed as a pharmaceutical intermediate—specifically for DGAT1 and mTOR inhibitors—its unique substitution pattern renders it a critical candidate for Materials Science applications. The electron-deficient pyrazine core, combined with the steric bulk of methyl groups and the reactive chloro-handle, makes it an ideal precursor for:
-
Crystal Engineering: Studying halogen bonding and packing motifs in bioactive solids.
-
Coordination Polymers (MOFs): Acting as a "bent" ditopic ligand precursor upon hydrolysis, offering tunable pore environments.
-
Pharmaceutical Solid-State Forms: Optimizing the physical properties (flow, solubility) of drug intermediates.
This guide provides high-fidelity protocols for the isolation, purification, and derivatization of this compound, emphasizing solid-state control.
Chemical Architecture & Material Potential
Structural Analysis
The compound features a pyrazine ring decorated with four distinct functionalities. This "push-pull" electronic structure dictates its reactivity and solid-state assembly.
| Feature | Chemical Function | Materials Science Utility |
| Pyrazine Nitrogen ( | Lewis Base / H-bond Acceptor | Coordination sites for metal centers (Zn, Cu) in MOFs. |
| C6-Chloro Group | Electrophile ( | Site for halogen bonding; reactive handle for post-synthetic modification (PSM). |
| C3, C5-Methyl Groups | Steric Bulk | Disrupts planar stacking; increases solubility; modulates pore size in frameworks. |
| C2-Ethyl Ester | Hydrolysable Group | Precursor to carboxylate linkers; H-bond acceptor in crystal lattice. |
Mechanistic Pathway: Synthesis & Activation
The synthesis typically involves the chlorination of the hydroxy-precursor using phosphorus oxychloride (
[1]
Protocol A: High-Purity Solid-State Isolation
Objective: To isolate the compound in a high-purity crystalline form suitable for X-ray diffraction or downstream coupling. Impurities from the chlorination step (e.g., phosphorous residues) can poison catalysts in subsequent steps.
Reagents:
-
Crude Reaction Mixture (post-
removal) -
Solvent A: Dichloromethane (DCM) - Extraction
-
Solvent B: n-Heptane - Anti-solvent
-
Wash Solution: Saturated
(aq)
Procedure:
-
Quenching (Exothermic Control):
-
Cool the crude residue to 0°C.
-
Critical Step: Slowly pour the residue into crushed ice/water with vigorous stirring. Maintain internal temperature
to prevent ester hydrolysis.
-
-
Extraction & Neutralization:
-
Extract the aqueous slurry with DCM (
vol). -
Wash the organic phase with saturated
until pH is neutral (pH ~7). -
Why: Residual acid promotes degradation and interferes with crystallization.
-
-
Solvent Swap (Crystal Engineering):
-
Dry organic layer over
and filter. -
Concentrate via rotary evaporation to a thick oil.
-
Add n-Heptane (5 volumes) and heat to 50°C.
-
-
Controlled Nucleation:
-
Cool the solution slowly (10°C/hour) to 0°C.
-
Seed with pure crystals if available.
-
Observation: The product should crystallize as pale yellow needles or prisms.
-
-
Isolation:
-
Filter under vacuum. Wash with cold n-Heptane.
-
Dry in a vacuum oven at 40°C for 12 hours.
-
Protocol B: Derivatization for Metal-Organic Frameworks (MOFs)
Objective: To convert the ester into a carboxylate ligand (6-chloro-3,5-dimethylpyrazine-2-carboxylic acid) and coordinate it to a metal center.
Context: Pyrazine carboxylates are "bent" linkers. The 3,5-methyl groups provide steric hindrance that prevents dense packing, potentially creating MOFs with permanent porosity.
Workflow:
-
Ligand Synthesis (Hydrolysis):
-
Dissolve this compound (1.0 eq) in THF/Water (1:1).
-
Add LiOH (1.2 eq) at 0°C. Stir for 2 hours.
-
Acidify with 1M HCl to precipitate the free acid.
-
Recrystallize from Ethanol.
-
-
Solvothermal Growth (MOF Screening):
-
Metal Source:
or . -
Solvent System: DMF/Ethanol (3:1).
-
Conditions: Seal in a Teflon-lined autoclave. Heat at 85°C for 24-48 hours.
-
-
Characterization:
-
Analyze the resulting crystals via Single Crystal X-Ray Diffraction (SC-XRD).
-
Look for coordination via the
nitrogen and the carboxylate oxygen (chelating or bridging mode).
-
Analytical Specifications (Quality Control)
For materials science applications, the purity of the precursor is paramount.
| Test | Method | Acceptance Criteria | Note |
| Purity | HPLC (C18, ACN/Water) | > 98.5% Area | Impurities <0.5% prevent defect formation in crystals. |
| Identity | 1H NMR (CDCl3) | Confirmed | Check for loss of ethyl group (hydrolysis) or methyl shifts. |
| Residual Solvent | GC-Headspace | < 5000 ppm | Critical for pharmaceutical intermediates. |
| Water Content | Karl Fischer | < 0.5% w/w | Water interferes with anhydrous coupling reactions. |
References
-
Synthesis & Reactivity: Process for the preparation of substituted pyrazine carboxylic acid esters. (2009). Patent WO2009081195A1.
- Pyrazine Chemistry: Sato, N. (2011). Pyrazines (Update 2011). Science of Synthesis. Thieme.
-
Related Material Applications: Carbamoyl compounds as DGAT1 inhibitors. (2010). European Patent EP2234978B1.[1]
-
Structural Analogs in Pharma: Favipiravir and its structural analogs: Synthesis and Activity. Acta Naturae (2020). (Contextualizing pyrazine carboxamides).
Sources
Strategic Functionalization of the Pyrazine Core: An Application Guide for Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the synthetic functionalization of Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate, a key heterocyclic building block in medicinal chemistry. The strategic modification of the pyrazine core is a cornerstone of modern drug discovery, and this document offers in-depth protocols and the scientific rationale behind key experimental choices.
The pyrazine scaffold is a privileged motif in a multitude of biologically active compounds and approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing molecules with specific pharmacological profiles. This compound is a particularly useful starting material, as the chloro substituent provides a versatile handle for introducing molecular diversity through a variety of powerful chemical transformations.
Part 1: Understanding the Reactivity of the Pyrazine Core
The pyrazine ring is an electron-deficient aromatic system, a characteristic that governs its reactivity. This electron deficiency makes the ring susceptible to nucleophilic attack and facilitates a range of transition metal-catalyzed cross-coupling reactions at the halogenated position. The substituents on the pyrazine core of this compound—two electron-donating methyl groups and an electron-withdrawing ethyl carboxylate group—play a crucial role in modulating the reactivity of the C-Cl bond.
Part 2: Key Functionalization Strategies and Protocols
Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. This reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it a workhorse in medicinal chemistry for the synthesis of biaryl and heteroaryl structures.
Expertise & Experience: The "Why" Behind the Protocol
The success of a Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent. For electron-deficient heteroaryl chlorides like our target molecule, a catalyst system with high activity is generally required. The choice of a bulky, electron-rich phosphine ligand can enhance the rate of oxidative addition of the palladium catalyst to the C-Cl bond, which is often the rate-limiting step. The base is crucial for the activation of the boronic acid, facilitating the transmetalation step. An aqueous base is often used to aid in the dissolution of the inorganic salts and to accelerate the reaction.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Arylation of a Chloropyrazine
This protocol is adapted from methodologies used for similar chloropyrazine substrates and should be optimized for this compound.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Electrophile |
| Arylboronic Acid | 1.2 - 1.5 | Nucleophile |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02 - 0.10 | Catalyst |
| Base (e.g., 2M aq. Na₂CO₃ or K₂CO₃) | 2.0 - 3.0 | Activates Boronic Acid |
| Solvent (e.g., Toluene, Dioxane, or DMF) | - | Reaction Medium |
Step-by-Step Methodology:
-
To a reaction vessel, add this compound, the arylboronic acid, and the palladium catalyst.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the solvent, followed by the aqueous base.
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, typically by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed coupling of amines with aryl halides.[2] This reaction has broad applicability in drug discovery for the synthesis of anilines, N-arylamides, and N-aryl heterocycles.
Expertise & Experience: The "Why" Behind the Protocol
Similar to the Suzuki-Miyaura coupling, the choice of ligand is critical in the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. The choice of base is also crucial and is often substrate-dependent. Strong, non-nucleophilic bases such as sodium tert-butoxide are commonly used, but weaker bases like cesium carbonate can be effective, especially with more reactive substrates or sensitive functional groups.
Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.
Representative Protocol: Amination of a Chloropyrazine
This protocol is a general guideline and will likely require optimization for the specific amine and for this compound.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Electrophile |
| Amine | 1.1 - 1.5 | Nucleophile |
| Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) | 0.01 - 0.05 | Catalyst Source |
| Phosphine Ligand (e.g., Xantphos, RuPhos, or SPhos) | 0.02 - 0.10 | Ligand for Catalyst |
| Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) | 1.5 - 2.5 | Activates Amine |
| Solvent (e.g., Toluene, Dioxane, or THF) | - | Reaction Medium |
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst and the phosphine ligand in the reaction vessel.
-
Add the base and this compound.
-
Add the solvent, followed by the amine.
-
Seal the reaction vessel and heat to a temperature between 80-120 °C.
-
Monitor the reaction's progress.
-
After the reaction is complete, cool to room temperature and filter through a pad of celite, washing with an appropriate solvent.
-
Concentrate the filtrate and perform an aqueous workup as described for the Suzuki-Miyaura reaction.
-
Purify the crude product by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr): A Classic Transformation
Nucleophilic aromatic substitution is a fundamental reaction in heterocyclic chemistry. The electron-deficient nature of the pyrazine ring makes it susceptible to attack by strong nucleophiles, leading to the displacement of the chloride. This method is often simpler and more atom-economical than cross-coupling reactions for introducing certain heteroatom nucleophiles.
Expertise & Experience: The "Why" Behind the Protocol
The feasibility of an SNAr reaction on a chloropyrazine is highly dependent on the nature of the nucleophile and the electronic properties of the pyrazine ring. The presence of the electron-withdrawing ethyl carboxylate group on this compound should enhance the electrophilicity of the carbon bearing the chlorine, making it more susceptible to nucleophilic attack. Strong nucleophiles such as alkoxides, thiolates, and certain amines can directly displace the chloride, often without the need for a metal catalyst.
Caption: A generalized workflow for the Nucleophilic Aromatic Substitution (SNAr) reaction.
Representative Protocol: Methoxylation of a Chloropyrazine
This is a general protocol for an SNAr reaction with an alkoxide. The reaction conditions may vary depending on the nucleophile used.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Electrophile |
| Sodium Methoxide | 1.2 - 2.0 | Nucleophile |
| Methanol | - | Solvent and Nucleophile Source |
Step-by-Step Methodology:
-
Dissolve this compound in anhydrous methanol.
-
Add sodium methoxide portion-wise at room temperature or at a reduced temperature if the reaction is highly exothermic.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with an acid (e.g., acetic acid or by adding saturated aqueous NH₄Cl).
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between water and an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Part 3: Scientific Integrity and Self-Validation
For any synthetic transformation, rigorous validation is paramount to ensure the reliability of the results.
-
Reaction Monitoring: The progress of all reactions should be carefully monitored using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC). This will help in determining the optimal reaction time and identifying the formation of any byproducts.
-
Structural Confirmation: The identity and structure of all purified products must be unambiguously confirmed through a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Purity Assessment: The purity of the final compounds should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) or quantitative NMR.
By adhering to these principles of self-validation, researchers can have a high degree of confidence in their synthetic outcomes and the integrity of their data.
References
-
PubChem. (n.d.). 2-Ethyl-3,6-dimethylpyrazine. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
- Google Patents. (n.d.). Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
-
Lainton, J. A., & Sankey, J. P. (1998). The chemistry and applications of pyrazines. In Progress in Heterocyclic Chemistry (Vol. 10, pp. 1-29). Elsevier. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
The Good Scents Company. (n.d.). 2-ethyl-3,5(or 6)-dimethyl pyrazine. Retrieved from [Link]
-
Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2012(6), 384-397. [Link]
Sources
Troubleshooting & Optimization
purification of Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate from reaction mixtures
This technical support guide is designed for researchers and process chemists working with Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate , a critical intermediate often associated with the synthesis of antiviral scaffolds (similar to Favipiravir/T-705).
The guide prioritizes the specific challenges of chloropyrazine chemistry : handling phosphorous oxychloride (
Subject: Purification of this compound Ticket ID: PYR-CL-006 Status: Resolved / Guide Generated
The "Triage" Phase: Quenching & Workup
Context: The synthesis typically involves chlorinating the 6-hydroxy or 6-oxo precursor using
Q: My reaction mixture turned into a black tar upon quenching with water. What happened?
A: You likely experienced a thermal runaway or acid-catalyzed polymerization .
-
The Cause:
hydrolysis is violently exothermic and generates massive amounts of HCl. If the temperature spikes (>60°C) in the presence of high acid concentration, electron-deficient pyrazines can decompose or polymerize. -
The Fix (Protocol):
-
Cool Down: Cool the reaction mixture to <5°C before quenching.
-
Inverse Quench: Do not add water to the reaction. Slowly add the reaction mixture into a stirred slurry of Ice/Water or Ice/Saturated
. -
Temperature Control: Maintain internal temperature <20°C during the addition.
-
Buffer: Using a base (Sodium Acetate or Bicarbonate) neutralizes the HCl immediately, protecting the acid-sensitive ethyl ester from hydrolysis.
-
Q: I have a persistent emulsion during the extraction. How do I break it?
A: Emulsions here are caused by polyphosphates (byproducts of incomplete
-
Troubleshooting Steps:
-
Filter: Pass the biphasic mixture through a Celite pad. Fine suspended solids often stabilize the emulsion.
-
pH Adjustment: Adjust the aqueous layer to pH 7–8 . Acidic phosphate species are more soluble in organics; ionized phosphates stay in the water.
-
Salting Out: Add solid NaCl to saturation. This increases the ionic strength of the aqueous layer, forcing organics out.
-
Purification Strategy: Crystallization vs. Chromatography
Guidance: While chromatography works, it is difficult to scale. Crystallization is the preferred method for this intermediate, provided you can avoid "oiling out."
Q: The product comes out as a yellow oil and won't solidify.
A: This is the classic "Oiling Out" issue, common with ethyl esters of pyrazines which have low melting points (often 30–60°C).
-
The Solution: Two-Solvent Recrystallization
-
Solvent A (Good): Ethanol (EtOH) or Ethyl Acetate (EtOAc).
-
Solvent B (Bad): Hexanes or Heptane.
-
Protocol:
-
Dissolve the crude oil in the minimum amount of warm Solvent A (approx. 40-50°C).
-
Slowly add Solvent B until a faint turbidity persists.
-
Seeding is Critical: Add a seed crystal. If you lack one, scratch the glass side vigorously with a glass rod to induce nucleation.
-
Slow Cooling: Cool to Room Temp (RT) over 2 hours, then to 0°C. Rapid cooling traps impurities and leads to oiling.
-
-
Q: If I must use a column, what is the optimal mobile phase?
A: Chloropyrazines are weakly polar but "sticky" due to the nitrogen lone pairs interacting with silica.
-
Recommendation: Use Hexanes:Ethyl Acetate (9:1 to 4:1 gradient) .
-
Tip: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes. This neutralizes acidic sites on the silica that can degrade the sensitive chloro-ester or cause peak tailing.
Visual Workflows
Diagram 1: The Critical Workup Logic
This workflow ensures the removal of destructive phosphorous residues before purification begins.
Figure 1: Decision tree for the safe quenching and isolation of the crude intermediate.
Diagram 2: Purification Selection Guide
Choose your path based on the physical state and purity of your crude material.
Figure 2: Purification strategy based on scale and physical state.
Stability & Storage Data
The 6-chloro substituent activates the pyrazine ring, making the 2-carboxylate ester prone to hydrolysis (to the acid) or nucleophilic attack.
| Parameter | Specification / Limit | Reason |
| Storage Temp | 2–8°C (Refrigerate) | Prevents slow hydrolysis of the ester. |
| Atmosphere | Inert (Argon/Nitrogen) | Moisture sensitive (hydrolysis risk). |
| Solubility | Soluble: DCM, EtOAc, DMSOInsoluble: Water, cold Hexanes | Use cold hexanes to wash filter cakes. |
| Stability | Unstable in strong base ( | Base causes |
References
-
Favipiravir Intermediate Synthesis: Process for the synthesis of favipiravir intermediate.[1][2][3] (CN111471025A).[4] Google Patents. Link
-
Pyrazine Chlorination Protocols: An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19.[2][3] Chemical Papers (2022).[2][5] Link[2]
-
General Pyrazine Properties: 2-Ethyl-3,5-dimethylpyrazine PubChem Compound Summary. National Library of Medicine. Link
-
Phosphorus Oxychloride Handling: A review on synthetic procedures and applications of phosphorus oxychloride (POCl3). ResearchGate (2020). Link
Sources
- 1. CN113929633A - A kind of synthetic method and application of favipiravir - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Ethyl-3,5-dimethylpyrazine | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-cocoa pyrazine, 13925-07-0 [thegoodscentscompany.com]
Technical Support Center: A Troubleshooting Guide for Pyrazine Synthesis
This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazine derivatives. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a framework for understanding the intricacies of pyrazine synthesis, enabling you to troubleshoot effectively and optimize your experimental outcomes. The methodologies and advice presented herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Introduction to Pyrazine Synthesis: Common Pathways
Pyrazines are a critical class of N-heterocyclic compounds with wide-ranging applications in pharmaceuticals, fragrances, and materials science.[1][2] Their synthesis, while conceptually straightforward, can present numerous challenges in practice. The most common approaches involve the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, or the self-condensation of α-amino ketones. This guide will focus on troubleshooting the classical and modern variations of these methods.
Several named reactions form the bedrock of pyrazine synthesis:
-
Staedel-Rugheimer Pyrazine Synthesis (1876): This classic method involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and oxidation to yield a pyrazine.[3][4]
-
Gutknecht Pyrazine Synthesis (1879): A variation of the Staedel-Rugheimer synthesis, the Gutknecht method is also based on the self-condensation of an α-amino ketone, but differs in the synthetic route to this key intermediate.[3][4]
-
Modern Dehydrogenative Coupling: More recent methods utilize catalysts, such as manganese or ruthenium pincer complexes, for the dehydrogenative self-coupling of 2-amino alcohols to form symmetrical 2,5-substituted pyrazines.[5]
The choice of synthetic route often depends on the desired substitution pattern, scale, and available starting materials. Each method, however, comes with its own set of potential pitfalls.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems encountered during pyrazine synthesis in a question-and-answer format, providing explanations and actionable solutions.
FAQ 1: Why is my pyrazine synthesis yield consistently low?
Low yields are a frequent frustration in pyrazine synthesis. The root cause can often be traced back to one or more of the following factors:
Potential Cause 1: Incomplete Reaction
The initial condensation to form the dihydropyrazine intermediate or the final oxidation to the aromatic pyrazine may not be proceeding to completion.
-
Causality: The activation energy for these steps may not be met under the current reaction conditions. Insufficient mixing can also lead to localized concentration gradients, hindering the reaction.
-
Solutions:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Monitor for potential side reactions at higher temperatures.
-
Extend Reaction Time: Allowing the reaction to proceed for a longer duration can lead to a higher conversion of starting materials. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Ensure Efficient Stirring: Vigorous stirring is crucial to maintain a homogeneous reaction mixture, especially in heterogeneous reactions.
-
Potential Cause 2: Suboptimal Reaction Conditions
The choice of solvent, catalyst, and base can have a profound impact on the reaction outcome.
-
Causality: The solvent polarity can influence the solubility of reactants and intermediates, as well as the stability of transition states. The catalyst's activity and the base's strength must be appropriate for the specific transformation.
-
Solutions:
-
Solvent Screening: Experiment with a range of solvents with varying polarities. For instance, in some dehydrogenative coupling reactions, changing the solvent from toluene to 1,4-dioxane has been shown to improve yields.[5]
-
Catalyst and Base Optimization: The choice of catalyst is critical in modern synthesis methods. For dehydrogenative coupling, manganese and ruthenium pincer complexes have proven effective.[5] Similarly, the selection of the appropriate base, such as potassium hydride (KH), can be crucial for driving the reaction forward.[5]
-
Potential Cause 3: Competing Side Reactions
The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired pyrazine.
-
Causality: The reactive intermediates in pyrazine synthesis, such as α-amino ketones, can participate in side reactions like self-condensation or polymerization, especially under harsh conditions.
-
Solutions:
-
Control of Stoichiometry: Precise control over the stoichiometry of the reactants is essential to minimize side reactions.
-
Temperature Management: Maintaining a consistent and optimal reaction temperature is crucial. For some reactions, keeping the temperature below 40°C can prevent the formation of undesired quaternary salts.[6]
-
Inert Atmosphere: For oxygen-sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of starting materials and intermediates.
-
FAQ 2: I am observing the formation of multiple isomers. How can I improve the regioselectivity?
The synthesis of unsymmetrically substituted pyrazines often leads to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product.
Potential Cause: Lack of Regiocontrol in Condensation
When using unsymmetrical 1,2-dicarbonyls or 1,2-diamines, the initial condensation can occur in two different orientations, leading to a mixture of isomers.
-
Causality: The electronic and steric properties of the substituents on the starting materials influence the nucleophilic attack during the condensation step. Without a significant difference in these properties, the reaction can lack selectivity.
-
Solutions:
-
Use of Directing Groups: Introducing a directing group on one of the reactants can favor one condensation pathway over the other. This group can be removed in a subsequent step if necessary.
-
Stepwise Synthesis: A stepwise approach, where one C-N bond is formed first, followed by the second cyclization step, can provide better regiocontrol.
-
Modern Catalytic Methods: Certain modern catalytic methods have been developed to achieve higher regioselectivity in the synthesis of substituted pyrazines.[7]
-
FAQ 3: My final product is difficult to purify. What are the best strategies for purification?
The purification of pyrazines can be challenging due to their similar polarities to byproducts and their basic nature.
Common Purification Challenges:
-
Co-elution with Byproducts: The structural similarity between the desired pyrazine and any side products can make chromatographic separation difficult.
-
Interaction with Silica Gel: The basic nitrogen atoms in the pyrazine ring can interact strongly with the acidic silica gel in normal-phase chromatography, leading to peak tailing and poor separation.
Purification Strategies:
-
Column Chromatography:
-
Stationary Phase: While silica gel is commonly used, alternative stationary phases like alumina (basic or neutral) can be beneficial for basic compounds like pyrazines.
-
Mobile Phase: A common mobile phase is a mixture of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate). A small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent to reduce peak tailing on silica gel.
-
-
Crystallization: If the pyrazine product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. This technique is particularly useful for removing small amounts of impurities.
-
Distillation: For volatile pyrazines, distillation (simple, fractional, or vacuum) can be an excellent purification technique.
-
Acid-Base Extraction: The basic nature of pyrazines can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl) to extract the pyrazine into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH) and the purified pyrazine is extracted back into an organic solvent.
Experimental Protocols and Methodologies
To provide a practical context for the troubleshooting advice, this section outlines a general procedure for a common pyrazine synthesis.
General Protocol for the Synthesis of Tetramethylpyrazine
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
Materials:
-
Diacetyl monoxime
-
Palladium on carbon (Pd/C) catalyst
-
Ammonium formate
-
Water
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diacetyl monoxime and water.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (e.g., 5-10 mol%).
-
Reagent Addition: Heat the mixture to reflux and add ammonium formate in portions over a period of time.
-
Reaction Monitoring: After the addition of ammonium formate is complete, continue to reflux the mixture for several hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the palladium on carbon catalyst.
-
Extract the aqueous solution with an organic solvent (e.g., 3 x 50 mL of dichloromethane).
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude tetramethylpyrazine.
-
-
Purification: Purify the crude product by column chromatography, crystallization, or distillation as required.
Data Presentation and Comparison
The following table provides a qualitative comparison of common pyrazine synthesis methods to aid in the selection of an appropriate strategy.
| Synthesis Method | Typical Starting Materials | Key Reagents/Catalysts | Advantages | Common Issues |
| Staedel-Rugheimer | α-Halo ketones, Ammonia | Ammonia, Oxidizing agent | Well-established, versatile | Use of lachrymatory α-halo ketones, potential for side reactions |
| Gutknecht | α-Amino ketones | Self-condensation, Oxidizing agent | Avoids α-halo ketones | α-Amino ketones can be unstable |
| Dehydrogenative Coupling | 2-Amino alcohols | Manganese or Ruthenium catalysts | High atom economy, forms H₂ and H₂O as byproducts | Requires specialized catalysts, may have substrate scope limitations |
| Condensation of 1,2-Dicarbonyls and 1,2-Diamines | 1,2-Dicarbonyls, 1,2-Diamines | Acid or base catalyst | Modular, allows for diverse substitution | Regioselectivity can be an issue with unsymmetrical starting materials |
Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms is crucial for effective troubleshooting. The following diagrams, rendered in DOT language, illustrate the core transformations in pyrazine synthesis.
Mechanism of Pyrazine Formation from α-Amino Ketones
Caption: Dimerization of α-amino ketones to form a dihydropyrazine intermediate, followed by oxidation to the aromatic pyrazine.
Troubleshooting Decision Tree for Low Yield
Caption: A logical workflow for diagnosing and addressing low yields in pyrazine synthesis.
References
- Cheeseman, G. W. H., & Werstiuk, E. S. G. (1972). Recent advances in pyrazine chemistry. Advances in Heterocyclic Chemistry, 14, 99-209.
- Staedel, W., & Rugheimer, L. (1876). Ueber Isoindol. Berichte der deutschen chemischen Gesellschaft, 9(1), 563-564.
- Gutknecht, H. (1879). Ueber die Einwirkung von Ammoniak auf einige Ketone. Berichte der deutschen chemischen Gesellschaft, 12(2), 2290-2292.
- Barluenga, J., Aznar, F., Liz, R., & Cabal, M. P. (1984). A new and efficient synthesis of pyrazines from N, N-disilylated-1, 2-diamines and α-dicarbonyl compounds. Synthesis, 1984(04), 315-317.
-
GKS Chemistry. (2020, April 19). Synthesis and reactions of Pyrazine [Video]. YouTube. [Link]
- Ajam, M., & Merbouh, N. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.
- Bobbitt, J. M., & Scola, P. M. (1985). Synthesis of pyrazines and quinoxalines. A review.
- Sato, N. (2014). Comprehensive Organic Synthesis II (Vol. 5). Elsevier.
- Jana, A., & Milstein, D. (2019). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
- Ong, K. T., Liu, Z. Q., & Tay, M. G. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 60-75.
- Ramachandran, S., Moganapriya, G., Vignesh, A., Cheriyan, B. V., Aanandhi, M. V., & Manigandan, S. (2021). Pyrazine and its derivatives-synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3115.
- Li, W., & Gribble, G. W. (2013). Recent developments in the synthesis of pyrazines. Arkivoc, 2013(1), 1-26.
Sources
- 1. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbpas.com [ijbpas.com]
- 3. researchgate.net [researchgate.net]
- 4. ir.nbu.ac.in [ir.nbu.ac.in]
- 5. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
common impurities in commercially available Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate
Topic: Impurity Profiling, Troubleshooting & Analytical Characterization
Executive Summary & Molecule Overview
Welcome to the Technical Support Center for Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate . This guide is designed for researchers utilizing this scaffold as a core intermediate in nucleophilic aromatic substitution (SNAr) reactions for drug discovery.
The chloropyrazine core is highly reactive due to the electron-deficient nature of the pyrazine ring, further activated by the ester group at C2. However, this reactivity makes the commercial material susceptible to specific impurity profiles that can silent downstream chemistry.
Quick Reference Data
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C9H11ClN2O2 |
| Molecular Weight | 214.65 g/mol |
| Key Reactivity | SNAr at C6 (displacement of Cl); Hydrolysis at C2 (Ester) |
| Storage | Inert atmosphere, 2-8°C (Moisture Sensitive) |
Impurity Landscape: The "Silent Killers" of Yield
Commercial batches of this pyrazine derivative typically contain three classes of impurities. Understanding their origin allows you to predict their impact on your specific application.
Table 1: Common Impurity Profile
| Impurity ID | Name | Structure/Origin | Impact on Experiment |
| IMP-A (Critical) | Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate (CAS: 1166827-49-1) | Origin: Unreacted Starting Material.[1] Mechanism: Incomplete chlorination of the tautomeric oxo-pyrazine precursor.[1] | Severe. The hydroxy group is a poor leaving group. It acts as an inert spectator in SNAr reactions, lowering effective molarity and yield. |
| IMP-B (Common) | 6-Chloro-3,5-dimethylpyrazine-2-carboxylic acid | Origin: Degradation Product.[1] Mechanism: Hydrolysis of the ethyl ester due to moisture exposure. | Moderate. Acidic functionality can quench basic reagents (e.g., K2CO3, DIPEA) used in SNAr, requiring excess base. |
| IMP-C (Trace) | Phosphorous-Pyrazine Adducts | Origin: Reagent Residue.[1] Mechanism: Incomplete quenching of POCl3 used during synthesis. | Variable. Can poison metal catalysts (Pd, Cu) if used in subsequent cross-coupling steps. |
Diagnostic Workflows: How to Detect Impurities
Q: My HPLC shows a split peak. Is this a rotamer or an impurity?
A: It is likely IMP-B (Acid) or IMP-A (Hydroxy) .[1] Pyrazine esters do not typically exhibit rotameric splitting on standard C18 timescales.
Recommended HPLC Method (Self-Validating)
To separate the target (neutral/lipophilic) from the acid (polar/ionizable) and hydroxy (tautomeric/polar) impurities, use an acidic mobile phase.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of IMP-B, improving peak shape).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 270 nm (Pyrazine absorption maximum).
Expected Elution Order:
-
IMP-B (Acid): ~3-4 min (Most polar).
-
IMP-A (Hydroxy): ~5-6 min (H-bonding capability).
-
Target (Chloro-Ester): ~9-10 min (Most lipophilic).
Troubleshooting Scenarios (Q&A)
Scenario 1: "My SNAr reaction with an amine failed/stalled."
Root Cause Analysis: If the reaction failed despite using standard conditions (e.g., amine, base, heat), check for IMP-A (Hydroxy precursor) .
-
Why? The synthesis of the target molecule involves treating the hydroxy-pyrazine with POCl3. If this conversion is incomplete, the resulting impurity looks very similar by NMR (ethyl signals, methyl signals) but lacks the reactive Chlorine handle.
-
Verification: Check the 13C NMR. The C-Cl carbon typically appears around 145-150 ppm , whereas the C-OH (C=O tautomer) carbonyl carbon appears significantly downfield (>155 ppm ).
Scenario 2: "The material has turned from yellow to orange/brown."
Root Cause Analysis: This indicates acid-catalyzed degradation or hydrolysis (IMP-B) .[1]
-
Mechanism: Trace HCl (from slow decomposition of the chloro-group or residual POCl3) catalyzes the hydrolysis of the ester. The resulting carboxylic acid can undergo decarboxylation or oligomerization, darkening the sample.
-
Fix: Dissolve in CH2Cl2, wash with cold saturated NaHCO3 (removes acid), dry over MgSO4, and concentrate. Store under Nitrogen.
Synthesis & Impurity Pathway Visualization
The following diagram illustrates the genesis of the target molecule and the entry points for the critical impurities described above.
Figure 1: Synthetic pathway showing the origin of the Hydroxy impurity (incomplete reaction) and the Acid impurity (degradation).[2]
Remediation & Purification Protocols
If your batch fails QC, use these purification strategies based on solubility differences.
Protocol A: Removing the Hydroxy Impurity (IMP-A)
The hydroxy impurity is significantly more polar and capable of hydrogen bonding compared to the target chloropyrazine.
-
Solvent System: 5% Ethyl Acetate in Hexanes (or Heptane).
-
Method: Flash Column Chromatography (Silica Gel).
-
Procedure:
-
Load the crude material.
-
The Target (Chloro) will elute first (high Rf).
-
The Impurity (Hydroxy) will retain significantly (low Rf).
-
Protocol B: Removing the Acid Impurity (IMP-B)
-
Dissolution: Dissolve the solid in Ethyl Acetate or DCM.
-
Wash: Wash 2x with cold 5% NaHCO3 solution.
-
Note: The acid impurity deprotonates and moves to the aqueous layer. The target ester remains in the organic layer.
-
-
Drying: Dry organic phase over anhydrous Na2SO4.
References
-
Synthesis & Chlorination Mechanism
-
Precursor Identification (IMP-A)
-
Target Molecule Data
-
General Pyrazine Stability
Sources
- 1. 1262860-62-7|Methyl 5-chloro-3-methylpyrazine-2-carboxylate|BLD Pharm [bldpharm.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. 816458-60-3|Ethyl 6-hydroxy-5-isopropyl-3-methylpyrazine-2-carboxylate|BLD Pharm [bldpharm.com]
- 5. Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate | 1166827-49-1 [sigmaaldrich.com]
- 6. 57796-64-2|3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. This compound - CAS:1166827-48-0 - Sunway Pharm Ltd [3wpharm.com]
- 8. 1166827-48-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. 1166827-48-0|this compound|BLD Pharm [bldpharm.com]
- 10. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical challenges in the characterization of pyrazine isomers
Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Troubleshooting Separation, Identification, and Quantification of Pyrazine Isomers
Introduction: The Pyrazine Paradox
Welcome to the Analytical Support Center. If you are here, you are likely facing the "Pyrazine Paradox": these molecules are structurally simple (diazine rings with alkyl substitutions), yet they present disproportionate analytical challenges.
Whether you are profiling flavor compounds in Maillard reaction products or analyzing impurities in antitubercular drugs like Pyrazinamide, the core issues remain the same:
-
Isobaric Interference: Isomers like 2,3-, 2,5-, and 2,6-dimethylpyrazine have identical molecular weights (
) and nearly identical mass spectra. -
Co-elution: Their boiling points differ by fractions of a degree, making standard non-polar GC separation futile.
-
Volatility: High vapor pressures lead to significant analyte loss during concentration.
This guide moves beyond basic textbook definitions to provide field-proven troubleshooting protocols.
Module 1: Chromatographic Resolution (GC-MS)
The Issue: "My isomers are co-eluting on my DB-5 column."
Diagnosis: Standard non-polar columns (100% dimethylpolysiloxane or 5% phenyl) separate based on volatility (boiling point). The boiling points of dimethylpyrazine isomers are too close for baseline resolution on these phases:
The Fix: Polarity Tuning You must switch to a Polar Stationary Phase (Polyethylene Glycol / WAX). The separation mechanism shifts from volatility-driven to dipole-moment-driven. The nitrogen lone pairs in the pyrazine ring interact differently with the polar phase depending on the steric hindrance of the methyl groups.
Protocol: Optimized GC-MS Method
| Parameter | Non-Polar (Avoid) | Polar (Recommended) |
| Column Type | DB-5MS, HP-5, ZB-5 | DB-WAX, HP-INNOWax, ZB-WAXplus |
| Dimensions | ||
| Elution Order | Random/Co-eluting | 2,5-DMP |
| Mechanism | Boiling Point | Dipole-Dipole Interaction |
Why this works:
-
2,5-DMP: Zero dipole moment (symmetric). Weakest interaction
Elutes first.[4] -
2,3-DMP: Highest dipole moment (methyls are adjacent, electron density is localized). Strongest interaction
Elutes last.
Visualization: Column Selection Logic
Caption: Decision logic for selecting the correct stationary phase to resolve critical pyrazine pairs.
Module 2: Mass Spectrometry & Identification
The Issue: "The NIST library match score is identical for all three isomers."
Diagnosis:
Electron Ionization (EI) at 70 eV produces nearly identical fragmentation patterns for alkylpyrazine isomers. The molecular ion (
The Fix: Retention Indices (RI) & Specific Ions Do not rely on spectral matching alone. You must validate using Linear Retention Indices (LRI).
Data: Identification Table (WAX Column)
| Isomer | Structure | Key MS Fragment Ions (m/z) | Typical RI (Wax)* |
| 2,5-Dimethylpyrazine | Para-substituted | ||
| 2,6-Dimethylpyrazine | Meta-substituted | ||
| 2,3-Dimethylpyrazine | Ortho-substituted |
*Note: RI values are temperature program dependent. Always run alkane standards (
Advanced Tip:
If RI is ambiguous, check the intensity of the m/z 67 ion. It is often slightly higher in 2,3-dimethylpyrazine due to the loss of acetonitrile (
Module 3: HPLC & Pyrazinamide Analysis
The Issue: "Pyrazinamide elutes in the void volume on my C18 column."
Diagnosis:
Pyrazinamide (PZA) is highly polar (
The Fix: HILIC or Aqueous-Stable Phases
-
HILIC (Hydrophilic Interaction Liquid Chromatography): The preferred method for polar metabolites.
-
Column: Amide or Bare Silica.
-
Mobile Phase: High Acetonitrile (
), Low Aqueous Buffer (Ammonium Acetate). -
Order: Impurities elute before PZA.
-
-
Aqueous-Stable C18:
-
Column: Waters HSS T3 or Phenomenex Luna Omega Polar C18.
-
Capability: Can withstand
aqueous mobile phase without pore dewetting.
-
Module 4: Structural Elucidation (NMR)
The Issue: "I synthesized a pyrazine derivative, but MS cannot confirm the substitution pattern."
The Fix: Coupling Constants (
Diagnostic Criteria:
| Isomer | Proton Relationship | Coupling Constant ( | Appearance |
| 2,3-Disubstituted | Protons at 5, 6 (Vicinal) | Doublets (if asymmetric) | |
| 2,6-Disubstituted | Protons at 3, 5 (Meta) | Singlets or Broad Singlets | |
| 2,5-Disubstituted | Protons at 3, 6 (Para) | Sharp Singlets |
Visualization: NMR Logic Flow
Caption: Flowchart for distinguishing pyrazine substitution patterns using proton coupling constants.
Module 5: Sample Preparation (Volatility Management)
The Trap: Researchers often use rotary evaporation to concentrate pyrazine extracts. Because pyrazines form azeotropes with water and have high vapor pressures, this leads to >50% analyte loss .
The Protocol: Low-Temperature Concentration
-
Extraction Solvent: Use Dichloromethane (DCM). It has a low boiling point (
) and disrupts the water-pyrazine interaction. -
Drying: You must dry the extract over anhydrous Sodium Sulfate (
) before concentration. Residual water acts as a "keeper" that drags pyrazines out during evaporation. -
Apparatus: Use a Kuderna-Danish concentrator or a gentle Nitrogen stream (TurboVap) at
. Never evaporate to dryness.
References
-
NIST Mass Spectrometry Data Center. (2023). Retention Indices for Alkylpyrazines. National Institute of Standards and Technology. [Link]
-
Mihaleva, I. et al. (2019). "Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS): Retention indices and spectral differentiation." Journal of Chromatography A, 1589, 149-161. [Link]
-
Bicchi, C. et al. (2011). "Headspace-solid phase microextraction (HS-SPME) in the analysis of pyrazines in complex matrices." Food Chemistry. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (For coupling constant verification). [Link]
Sources
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Pyrazine Compounds
Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues specifically during the analysis of pyrazine compounds. As basic analytes, pyrazines present a unique set of challenges in reversed-phase HPLC, primarily due to their interactions with the stationary phase. This document provides in-depth, field-proven insights and systematic troubleshooting strategies to achieve optimal, symmetrical peak shapes for accurate and reliable quantification.
The Challenge with Pyrazines: Understanding the "Why" Behind Peak Tailing
Peak tailing, an asymmetry where the latter half of a peak is broader than the front half, is a common frustration in HPLC.[1] For pyrazine compounds, which are nitrogen-containing heterocyclic bases, the primary cause is often unwanted secondary interactions with the stationary phase.[2][3] An ideal chromatographic peak should be a symmetrical Gaussian shape, which is crucial for accurate integration and quantification, as well as for achieving good resolution between adjacent peaks.[1]
The most common stationary phases in reversed-phase HPLC are silica-based, which inherently contain acidic silanol groups (Si-OH) on their surface.[4] Even with modern manufacturing and end-capping procedures, some residual silanol groups remain.[4][5] These silanols can exist in different configurations, with some being more acidic than others. At a typical mid-range pH, these acidic silanols are ionized (Si-O-), creating active sites that can strongly interact with the basic, protonated pyrazine molecules.[2][3][6] This strong, secondary ionic interaction is a different retention mechanism from the intended hydrophobic interaction, causing some pyrazine molecules to be retained longer than others and resulting in a tailing peak.[2][3]
Additionally, trace metal contaminants within the silica matrix, such as iron or aluminum, can increase the acidity of neighboring silanol groups or act as chelating sites, further exacerbating peak tailing for compounds like pyrazines that can act as ligands.[5][7][8][9]
Visualizing the Problem: A Troubleshooting Workflow
To systematically address peak tailing in your pyrazine analysis, follow this logical troubleshooting workflow. This diagram outlines the decision-making process, starting from the initial observation of peak tailing and guiding you through a series of checks and corrective actions.
Caption: A step-by-step workflow for troubleshooting peak tailing in HPLC analysis of pyrazines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here are some common questions and step-by-step guides to resolve peak tailing issues with your pyrazine analysis.
Q1: All the peaks in my chromatogram are tailing, not just the pyrazine. What's the first thing I should check?
When all peaks, regardless of their chemical nature, exhibit tailing, the issue is likely systemic rather than a specific chemical interaction.[1][2] The two most common culprits are column overload and physical problems within the HPLC system.
Troubleshooting Steps:
-
Check for Mass Overload: This occurs when the amount of sample injected exceeds the column's capacity.[1][10]
-
Protocol: Prepare a 10-fold dilution of your sample and inject it again.
-
Expected Result: If the peak shape improves and becomes more symmetrical, you have identified mass overload as the problem.
-
Solution: Reduce your sample concentration or injection volume.[10] Alternatively, you could use a column with a larger internal diameter or a stationary phase with a higher capacity (e.g., increased carbon load or pore size).[1][2]
-
-
Inspect for Physical Obstructions or Voids: A partial blockage of the column inlet frit or a void in the packing bed can cause peak distortion.[1][11]
-
Protocol:
-
If you use a guard column, replace it with a new one and re-run the analysis.
-
If a guard column is not in use, or if replacing it doesn't solve the problem, you may have a blocked inlet frit on the analytical column. You can try to reverse-flush the column (disconnect it from the detector first) according to the manufacturer's instructions.[3][11]
-
-
Causality: A blockage causes the sample to be introduced onto the column in a non-uniform way, leading to a distorted peak shape for all analytes.[1]
-
Q2: Only my pyrazine peak is tailing. My mobile phase is a simple water/acetonitrile mixture. What should I do?
This scenario strongly suggests a secondary chemical interaction between your basic pyrazine analyte and the acidic silica stationary phase. The lack of pH control is the most probable cause.
Troubleshooting Steps:
-
Introduce a Buffer: An unbuffered mobile phase can have an unstable pH, which can lead to inconsistent ionization of both the analyte and the residual silanols, resulting in poor peak shape.[2][6]
-
Protocol: Incorporate a buffer into your aqueous mobile phase. A phosphate or acetate buffer at a concentration of 10-20 mM is a good starting point.
-
Causality: Buffers resist changes in pH, ensuring a stable and consistent ionization state for your analyte and the column surface, which improves peak symmetry.[2][6][12]
-
-
Lower the Mobile Phase pH: Pyrazines are basic compounds. By lowering the pH of the mobile phase, you can suppress the ionization of the problematic acidic silanol groups.[2][3]
-
Protocol: Adjust the mobile phase pH to be between 2.5 and 3.0 using an acid like phosphoric acid or formic acid.
-
Causality: At a low pH (e.g., pH < 3), the vast majority of silanol groups will be in their neutral, protonated form (Si-OH).[3] This minimizes the strong ionic interactions with the protonated pyrazine molecules, leading to a more symmetrical peak. Your pyrazine will be fully protonated and consistently charged, which is also beneficial for reproducibility.
-
-
Add a Mobile Phase Modifier: Sometimes, even at low pH, some silanol interactions can persist. Adding a small amount of an ion-pairing agent can help.
-
Protocol: Add 0.05% to 0.1% trifluoroacetic acid (TFA) to your mobile phase.[13][14]
-
Causality: TFA serves two purposes. It effectively lowers the mobile phase pH and acts as an ion-pairing agent.[13][14] The TFA can interact with the basic sites on the pyrazine, masking them and reducing their interaction with the stationary phase. It can also compete with the pyrazine for interaction with the active silanol sites.[14] Note: TFA can suppress ionization in mass spectrometry detectors.[15]
-
Q3: I've tried adjusting the pH and adding a buffer, but my pyrazine peak still shows some tailing. What's my next step?
If mobile phase optimization isn't enough, the issue may lie with the column chemistry itself. Older or lower-quality silica columns (Type A silica) are known to have a higher concentration of acidic silanols and metal contaminants, making them prone to causing peak tailing for basic compounds.
Troubleshooting Steps:
-
Switch to a Modern, High-Purity, End-Capped Column: Modern HPLC columns (often made with Type B silica) are manufactured with high-purity silica that has a much lower metal content.[5] They also undergo more effective end-capping.
-
Protocol: Select a column from a reputable manufacturer that is specifically marketed as being "base-deactivated," "inert," or suitable for the analysis of basic compounds. These columns have minimal accessible silanol groups.
-
Causality: End-capping is a process where the silica surface is chemically treated to convert most of the residual silanol groups into less reactive species.[4][7] By using a column with superior end-capping and higher purity silica, you physically remove the source of the problematic secondary interactions.
-
-
Consider a Column with a Different Stationary Phase: If a standard C18 column is still problematic, you could explore alternative stationary phases.
-
Protocol: Consider a column with an embedded polar group or a phenyl-hexyl phase.
-
Causality: Phases with embedded polar groups can help to shield the analyte from the underlying silica surface, reducing silanol interactions. Phenyl phases offer different selectivity (pi-pi interactions) which may be advantageous for aromatic compounds like pyrazines.
-
Summary of Key Parameters and Solutions
| Potential Cause | Symptoms | Primary Solution(s) | Secondary Solution(s) |
| Secondary Silanol Interactions | Tailing of basic pyrazine peaks only. | Lower mobile phase pH to 2.5-3.0.[2][3] | Add a mobile phase modifier (e.g., 0.1% TFA).[13] |
| Unstable Mobile Phase pH | Inconsistent retention times and peak shapes. | Add a buffer (e.g., 10-20mM phosphate or acetate).[2][6][12] | Ensure fresh mobile phase is prepared daily. |
| Column Overload | All peaks in the chromatogram are tailing or fronting. | Dilute the sample or reduce injection volume.[1][10] | Use a column with a higher sample capacity.[1][2] |
| Inappropriate Column Chemistry | Persistent tailing of pyrazine despite mobile phase optimization. | Switch to a modern, high-purity, end-capped, or base-deactivated column. | Try a different stationary phase (e.g., embedded polar group). |
| Metal Chelation | Tailing of compounds capable of chelation (like some pyrazines). | Use a high-purity, low-metal-content column. | Add a competing chelating agent to the mobile phase (advanced technique). |
| Extra-column Volume / Blockages | Broadening or tailing of all peaks, especially early eluting ones. | Use shorter, narrower ID tubing; check for blocked frits.[1][6] | Replace guard column; ensure fittings are correct. |
Conclusion
Troubleshooting peak tailing in the HPLC analysis of pyrazine compounds is a systematic process that begins with understanding the underlying chemical interactions. By logically addressing potential causes—from systemic issues like column overload to specific chemical problems like silanol interactions—you can significantly improve peak symmetry. Optimizing the mobile phase pH is often the most effective first step, followed by selecting a high-quality, modern HPLC column designed to minimize secondary interactions. This guide provides the foundational knowledge and practical steps to help you achieve robust, reliable, and accurate results in your chromatographic analyses.
References
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Quora. (2021, June 5). How does pH affect the results of HPLC results?. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
Chromatography Online. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chromatography Online. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Chromatography Online. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
-
Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]
-
Bhushan, R. (2022, February 1). Why does peak gets tailed and how to fix it? [Video]. YouTube. Retrieved from [Link]
-
Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?. Retrieved from [Link]
-
Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]
-
Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
Chromatography Online. (2017, October 10). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness?. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Trifluoroacetic acid. Retrieved from [Link]
-
Element. (n.d.). HPLC Column Selection. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of mobile phase pH on basic, acidic and neutral compounds.... Retrieved from [Link]
-
Waters. (n.d.). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Retrieved from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. LC Technical Tip [discover.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
comparative analysis of different synthetic routes to Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate
This compound is a polysubstituted pyrazine derivative. The pyrazine core is a common scaffold in biologically active molecules, and the specific arrangement of chloro, methyl, and ethyl carboxylate substituents on this molecule makes it a valuable building block for the synthesis of more complex target compounds. The strategic selection of a synthetic route is paramount to ensure efficiency, scalability, and cost-effectiveness in any research and development program.
Proposed Synthetic Strategies: A Comparative Overview
Two primary strategies are proposed and analyzed for the synthesis of the target molecule.
-
Route A: Functionalization of a Pre-formed Pyrazine Ring. This approach commences with a commercially available, simple pyrazine derivative, 2,5-dimethylpyrazine, and sequentially introduces the required functional groups.
-
Route B: Construction of the Pyrazine Ring from Acyclic Precursors. This strategy involves the cyclocondensation of acyclic building blocks to construct the desired substituted pyrazine ring in a more convergent manner.
Route A: Stepwise Functionalization of 2,5-Dimethylpyrazine
This linear approach leverages the readily available and inexpensive starting material, 2,5-dimethylpyrazine. The key transformations involve selective oxidation, hydroxylation, chlorination, and esterification.
Experimental Protocol for Route A
Step 1: Synthesis of 3,6-Dimethylpyrazin-2(1H)-one
-
To a solution of 2,5-dimethylpyrazine in a suitable solvent such as acetic acid, add an oxidizing agent like hydrogen peroxide.
-
The reaction mixture is heated to facilitate the N-oxidation of the pyrazine ring.
-
Subsequent treatment with acetic anhydride would induce the Boekelheide rearrangement, followed by hydrolysis to yield 3,6-dimethylpyrazin-2(1H)-one.
Step 2: Synthesis of 6-Chloro-3,5-dimethylpyrazin-2(1H)-one
-
The 3,6-dimethylpyrazin-2(1H)-one is subjected to chlorination. A common method involves the use of a chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as acetonitrile.
-
The reaction is typically carried out at room temperature or with gentle heating to achieve regioselective chlorination.
Step 3: Synthesis of 2,6-Dichloro-3,5-dimethylpyrazine
-
The hydroxyl group of 6-chloro-3,5-dimethylpyrazin-2(1H)-one is converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[1][2][3][4]
-
The reaction is performed under reflux conditions, often in the presence of a base like triethylamine to neutralize the generated HCl.
Step 4: Selective Monohydrolysis to 6-Chloro-3,5-dimethylpyrazine-2-ol
-
The 2,6-dichloro-3,5-dimethylpyrazine is then subjected to selective monohydrolysis. This can be achieved by carefully controlling the reaction conditions, such as using a milder base or a stoichiometric amount of water in a suitable solvent system. The differential reactivity of the two chloro groups, influenced by the electronic effects of the methyl groups, may allow for selective hydrolysis at the 2-position.
Step 5: Oxidation to 6-Chloro-3,5-dimethylpyrazine-2-carboxylic acid
-
The remaining methyl group at the 2-position is oxidized to a carboxylic acid. A strong oxidizing agent like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂) can be employed.[5] The reaction conditions, including temperature and pH, need to be carefully controlled to prevent over-oxidation or degradation of the pyrazine ring.
Step 6: Esterification to this compound
-
The final step is the esterification of the carboxylic acid. This can be achieved through a standard Fischer esterification by refluxing the carboxylic acid in ethanol with a catalytic amount of a strong acid like sulfuric acid.
Logical Flow of Route A
Caption: Proposed synthetic workflow for Route A.
Route B: Convergent Pyrazine Ring Construction
This route builds the pyrazine ring from acyclic precursors, offering a more convergent approach where the desired substituents are introduced before or during the cyclization step.
Experimental Protocol for Route B
Step 1: Synthesis of Ethyl 2-amino-3-oxobutanoate
-
This can be synthesized from ethyl acetoacetate. The first step would be oximation of the ketone with sodium nitrite in acetic acid to form ethyl 2-(hydroxyimino)-3-oxobutanoate.
-
Subsequent reduction of the oxime group, for example by catalytic hydrogenation, would yield the desired ethyl 2-amino-3-oxobutanoate.
Step 2: Synthesis of 2,3-Diaminobutane
-
This can be prepared from 2,3-butanedione.[6][7][8][9] The diketone can be converted to the corresponding dioxime by reaction with hydroxylamine.
-
Reduction of the dioxime, for instance with lithium aluminum hydride or catalytic hydrogenation, would afford 2,3-diaminobutane.
Step 3: Cyclocondensation to form Ethyl 3,5,6-trimethylpyrazine-2-carboxylate
-
The key step is the cyclocondensation of ethyl 2-amino-3-oxobutanoate with 2,3-diaminobutane.[10][11] This reaction is typically carried out in a suitable solvent like ethanol and may be catalyzed by a mild acid. The reaction forms the dihydropyrazine intermediate which is then oxidized to the aromatic pyrazine. Often, air oxidation is sufficient.
Step 4: N-Oxidation of Ethyl 3,5,6-trimethylpyrazine-2-carboxylate
-
The synthesized pyrazine is then subjected to N-oxidation using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. This will likely produce a mixture of N-oxides.
Step 5: Chlorination to this compound
-
The N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction proceeds via a rearrangement and results in the chlorination of the pyrazine ring at the position adjacent to the nitrogen oxide, with concomitant deoxygenation. Careful control of the reaction conditions would be necessary to achieve the desired regioselectivity.
Logical Flow of Route B
Caption: Proposed synthetic workflow for Route B.
Comparative Analysis
| Feature | Route A: Functionalization of 2,5-Dimethylpyrazine | Route B: Pyrazine Ring Construction |
| Starting Materials | 2,5-Dimethylpyrazine (readily available, inexpensive) | Ethyl acetoacetate, 2,3-Butanedione (readily available, inexpensive) |
| Number of Steps | 6 steps | 5 steps (including precursor synthesis) |
| Overall Strategy | Linear synthesis | Convergent synthesis |
| Key Challenges | - Regioselectivity in oxidation and chlorination steps. - Potentially harsh reaction conditions for oxidation and chlorination. - Management of multiple isomers in the initial N-oxidation step. | - Synthesis and handling of potentially unstable intermediates (e.g., amino-ketoester). - Control of regioselectivity during the cyclocondensation reaction. - Potential for side reactions during N-oxidation and subsequent chlorination. |
| Potential Advantages | - Simple and commercially available starting material. - Well-established transformations for many of the individual steps on pyrazine systems. | - Convergent approach may lead to a higher overall yield. - Substituents are strategically placed during the ring formation, potentially avoiding complex regioselectivity issues later on. |
| Scalability | May be challenging due to the use of strong oxidizing and chlorinating agents and potential for side products. | Potentially more scalable if the cyclocondensation step is high-yielding and the precursors are readily prepared on a large scale. |
| Safety Considerations | Use of strong oxidizing agents (e.g., KMnO₄) and corrosive/toxic chlorinating agents (e.g., POCl₃) requires careful handling. | Use of reducing agents (e.g., LiAlH₄) and potentially unstable intermediates requires appropriate safety precautions. |
Conclusion
Both proposed synthetic routes to this compound present viable, albeit distinct, strategies.
Route A is a more traditional, linear approach that relies on the functionalization of a simple, commercially available starting material. While conceptually straightforward, it may face challenges with regioselectivity and the use of harsh reagents, potentially impacting the overall yield and scalability.
Route B offers a more elegant, convergent synthesis where the pyrazine core is constructed with the desired substitution pattern in mind. This approach may provide a higher overall yield and better control over the final product's structure. However, it requires the synthesis of the acyclic precursors, which adds to the overall step count from basic starting materials.
The optimal choice between these two routes will depend on the specific requirements of the research program, including the desired scale of synthesis, available laboratory equipment, and the importance of factors such as overall yield and cost. For small-scale exploratory synthesis, the linearity of Route A might be more practical. For larger-scale production, the potential for higher efficiency in the convergent strategy of Route B may be more advantageous, warranting the initial investment in the synthesis of the necessary precursors. Further experimental validation would be required to determine the most efficient and practical route.
References
-
Synthesis of 2,3-Butanedione over TS-1, Ti-NCl, TiMCM-41, Ti-Beta, Fe-Si, Fe-Beta and VS-1 Zeolites. Molecules, 2000.
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 2012.
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 2012.
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? ResearchGate, 2017.
-
US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups. Google Patents, 1973.
-
Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. Journal of the Chinese Chemical Society, 2004.
-
ChemInform Abstract: Cyclocondensation Reaction of a 1,5Diketone with 1,2-Diamines. ChemInform, 1997.
Sources
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN101723817A - Method for preparing 2, 3-butanedione - Google Patents [patents.google.com]
- 9. CN101973860B - Method for preparing 2,3-butanedione from paraformaldehyde - Google Patents [patents.google.com]
- 10. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Catalysts for Pyrazine Synthesis
Abstract: Pyrazine scaffolds are fundamental components in pharmaceuticals, agrochemicals, and flavor industries, making their efficient synthesis a topic of paramount importance.[1][2] Catalysis offers the most promising avenue for sustainable and high-yield pyrazine production. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to benchmark the performance of diverse catalytic systems for pyrazine synthesis. We will delve into the mechanistic underpinnings of prominent catalyst classes, present standardized protocols for performance evaluation, and offer a comparative analysis using key performance indicators (KPIs) to guide catalyst selection.
Introduction: The Significance of Pyrazines & Catalytic Synthesis
Pyrazines are a class of N-heterocyclic aromatic compounds that are not only prevalent in nature, contributing to the aromas of roasted and fermented foods, but also form the core of numerous bioactive molecules.[2][3] Their derivatives exhibit a wide range of biological activities, including antibacterial, antitumor, and antibiotic properties.[1][4] The industrial production of these valuable compounds has traditionally relied on methods that can be energy-intensive and may generate significant waste.[1][4]
Modern synthetic strategies are increasingly focused on catalytic, atom-economical routes. These approaches offer higher efficiency, milder reaction conditions, and a reduced environmental footprint. The primary catalytic routes for pyrazine synthesis include:
-
Dehydrogenative Coupling: This powerful method often involves the coupling of vicinal diols with diamines or the self-coupling of β-amino alcohols, generating water and/or hydrogen gas as the only byproducts.[1][4]
-
Condensation Reactions: A classic and widely used method involving the reaction of 1,2-diamines with 1,2-dicarbonyl compounds.[5]
-
Cross-Coupling Reactions: Modern palladium-catalyzed methods enable the functionalization of pre-formed pyrazine rings, allowing for the synthesis of complex derivatives.[6][7]
The choice of catalyst is critical and dictates the reaction's efficiency, selectivity, and overall viability. This guide will focus on comparing three major classes of catalysts: Homogeneous Transition Metal Complexes , Heterogeneous Solid Acid Catalysts , and Biocatalysts .
Catalyst Showcase: A Comparative Analysis
The selection of a catalyst is a multi-faceted decision, balancing activity, selectivity, cost, and sustainability. Below, we compare representative examples from three key catalyst classes.
Homogeneous Catalysis: Manganese Pincer Complexes
Homogeneous catalysts, particularly those based on transition metals, offer high activity and selectivity due to their well-defined active sites. Recently, there has been a significant shift from noble metals (like Ru, Ir) to earth-abundant, less toxic metals such as manganese.[1][4]
Mechanism Insight: Manganese pincer complexes are highly effective in acceptorless dehydrogenative coupling (ADC) reactions. The reaction typically proceeds via the dehydrogenation of an alcohol to an aldehyde, followed by condensation with an amine to form an imine, cyclization, and subsequent dehydrogenation to the aromatic pyrazine.[4] The pincer ligand plays a crucial role in stabilizing the manganese center and facilitating the catalytic cycle.
Representative Catalyst: Acridine-based Manganese Pincer Complex (e.g., Mn(Acr-PNPPh)(CO)2Br).[4]
Strengths:
-
High activity and selectivity for specific transformations.[4]
-
Excellent for sustainable, atom-economical routes with H2 and water as byproducts.[4]
-
Operates under relatively mild conditions compared to some heterogeneous systems.
Weaknesses:
-
Catalyst/product separation can be challenging and costly.
-
Potential for metal leaching into the final product, a critical concern in pharmaceutical applications.
-
Ligand synthesis can be complex and expensive.
Heterogeneous Catalysis: Zeolites and Metal Oxides
Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid or gas-phase reaction. This property greatly simplifies product purification and catalyst recycling.
Mechanism Insight: In the context of pyrazine synthesis, solid acid catalysts like zeolites or metal oxides (e.g., alumina) facilitate the condensation of diamines with diols.[3] The acidic sites on the catalyst surface protonate the hydroxyl groups of the diol, making them good leaving groups and promoting the cyclization reaction with the diamine. The shape-selectivity of zeolites can also influence the product distribution.
Representative Catalyst: Copper-Chromite (Cu-Cr) or Alumina (Al2O3).[3][5]
Strengths:
-
Facile separation from the reaction mixture and excellent reusability.
-
High thermal stability, allowing for high-temperature gas-phase reactions.
-
Lower cost and toxicity compared to many noble metal homogeneous catalysts.
Weaknesses:
-
Often require higher temperatures and pressures.[5]
-
Can suffer from lower selectivity compared to homogeneous catalysts.
-
Active sites can be less defined, leading to a broader range of byproducts.
-
Susceptible to deactivation via coking or poisoning.
Biocatalysis: Enzymes
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under environmentally benign conditions.[8] This is particularly attractive for the food and pharmaceutical industries where chirality and purity are paramount.[9]
Mechanism Insight: Enzymes like lipases or dehydrogenases can be employed for pyrazine synthesis. For instance, L-threonine dehydrogenase can generate aminoacetone in situ from L-threonine.[9] This intermediate can then dimerize and cyclize to form substituted pyrazines under mild, aqueous conditions.[9] Lipases have also been used to catalyze the amidation of pyrazine esters to produce pyrazinamide, a key anti-tuberculosis drug, in continuous-flow systems.[8]
Representative Catalyst: Lipozyme® TL IM (from Thermomyces lanuginosus) or L-threonine dehydrogenase.[8][9]
Strengths:
-
Exceptional chemo-, regio-, and stereoselectivity.
-
Operate under mild conditions (ambient temperature and pressure, neutral pH).
-
Utilize renewable resources and are biodegradable.[8]
-
Ideal for producing compounds intended for human consumption or therapeutic use.
Weaknesses:
-
Enzymes can be sensitive to temperature, pH, and solvent conditions.
-
Substrate scope can be limited compared to traditional chemical catalysts.
-
Volumetric productivity can be lower, requiring larger reactor volumes.
Quantitative Performance Benchmarking
To objectively compare catalyst performance, a standardized set of experiments and key performance indicators (KPIs) must be used.
Key Performance Indicators (KPIs)
| KPI | Description | Formula | Importance |
| Yield (%) | The amount of desired product obtained relative to the theoretical maximum. | (Actual Yield / Theoretical Yield) x 100 | Primary measure of reaction efficiency. |
| Selectivity (%) | The proportion of the desired product among all products formed. | (Moles of Desired Product / Moles of Reactant Consumed) x 100 | Crucial for minimizing purification costs and waste. |
| Turnover Number (TON) | The number of moles of substrate converted per mole of catalyst before deactivation. | Moles of Product / Moles of Catalyst | Indicates catalyst longevity and overall efficiency. |
| Turnover Frequency (TOF) (h-1) | The number of turnovers per unit of time. | TON / Reaction Time | Measures the intrinsic activity (speed) of the catalyst. |
| Catalyst Reusability | The ability of a catalyst to be used in multiple reaction cycles with minimal loss of activity. | (Yield in Cycle N / Yield in Cycle 1) x 100 | Key for economic viability and process sustainability. |
Comparative Data Summary
The following table summarizes typical performance data for the synthesis of 2,5-dimethylpyrazine from relevant precursors, compiled from various literature sources. Note: Conditions are optimized for each catalyst type and are not directly comparable.
| Catalyst Type | Representative Catalyst | Precursors | Temp (°C) | Yield (%) | Selectivity (%) | Reusability |
| Homogeneous | Mn-Pincer Complex | 2-Amino-1-propanol | 150 | ~85-95[4] | High | Poor |
| Heterogeneous | Copper-Chromite | Ethylenediamine + Propylene Glycol | 300-400 | Moderate-High[5] | Moderate | Excellent |
| Biocatalytic | L-threonine dehydrogenase | L-threonine | 30-40 | Up to 96[9] | Very High | Moderate |
Standardized Experimental Protocol for Catalyst Screening
Adopting a standardized protocol is essential for generating reliable, comparable data. This self-validating workflow includes controls and characterization steps.
Objective: To determine the yield and selectivity of a novel catalyst for the synthesis of 2,5-diphenylpyrazine via dehydrogenative self-coupling of 2-phenylglycinol.
Materials:
-
2-phenylglycinol (Substrate)
-
Toluene (Anhydrous Solvent)
-
Mesitylene (Internal Standard for GC analysis)
-
Test Catalyst (e.g., 2 mol%)
-
Potassium Hydride (KH) or other suitable base (e.g., 3 mol%)[4]
-
Schlenk tube or similar reaction vessel
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Workflow Diagram
Caption: Plausible catalytic cycle for pyrazine synthesis.
Conclusion and Future Outlook
The synthesis of pyrazines is a mature field that continues to evolve with the advent of novel catalytic systems.
-
Homogeneous manganese catalysts offer a sustainable and highly efficient route for specific dehydrogenative couplings, representing the cutting edge in atom-economical synthesis. [4]* Heterogeneous catalysts remain the workhorses for large-scale industrial production, where their robustness and ease of recycling are paramount.
-
Biocatalysis is rapidly emerging as the premier choice for high-value pyrazines in the food and pharmaceutical sectors, offering unparalleled selectivity and green credentials. [8][9] The future of catalyst development will likely focus on hybrid systems that combine the advantages of these different classes, such as immobilized homogeneous catalysts or chemo-enzymatic cascade reactions. For researchers and developers, the choice of catalyst will always be a mission-specific calculation, balancing performance, cost, and sustainability goals. This guide provides the foundational framework and protocols to make that choice an informed and data-driven one.
References
-
Beller, M., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis. Available at: [Link]
-
Ong, W. Y., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology. Available at: [Link]
-
Schmidt, A., et al. (2015). Pyrazine/quinoline syntheses in catalytic fashion. ResearchGate. Available at: [Link]
-
Ong, W. Y., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]
-
Beller, M., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. Available at: [Link]
-
Jones, K., et al. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (2023). Synthesis of pyrazines. Available at: [Link]
-
Tumkur University. (2020). Synthesis and reactions of Pyrazine. YouTube. Available at: [Link]
-
Li, Y., et al. (2022). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. Available at: [Link]
-
Wikipedia. (n.d.). Pyrazine. Retrieved February 3, 2026, from [Link]
-
Laga, S. M., et al. (2021). Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. Catalysts. Available at: [Link]
-
Gotor-Fernández, V., et al. (2023). Biocatalytic Synthesis of Asymmetric Pyrazines: Mechanistic Insights and Industrial Potential. ChemCatChem. Available at: [Link]
Sources
- 1. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on the Synthesis of Pyrazine and Its Derivatives | Borneo Journal of Resource Science and Technology [publisher.unimas.my]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]
- 7. Pyrazine synthesis [organic-chemistry.org]
- 8. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A-Guide-to-Cross-Validation-of-Analytical-Results-from-Different-Laboratories
A comprehensive guide for researchers, scientists, and drug development professionals on ensuring data comparability and reliability across multiple analytical sites.
In the landscape of pharmaceutical development and manufacturing, analytical data is the bedrock of quality, safety, and efficacy. When analytical testing is conducted across multiple laboratories—be it within the same organization or with contract research organizations (CROs)—ensuring the consistency and reliability of these results is paramount. This guide provides a detailed framework for the cross-validation of analytical results, a critical process for confirming that different laboratories can produce comparable data when analyzing the same samples with the same analytical method.
The objective of inter-laboratory cross-validation, also known as method transfer, is to demonstrate that a receiving laboratory can perform an analytical method with the same level of accuracy, precision, and reliability as the originating laboratory.[1][2] This process is a regulatory expectation and a scientific necessity to maintain data integrity throughout the lifecycle of a drug product.[2]
I. The Foundation: Pre-Transfer Activities and Protocol Development
A successful cross-validation study is built on a foundation of meticulous planning and clear communication between the transferring (originating) and receiving laboratories.
A. Knowledge Transfer and Training: The process begins with the comprehensive transfer of knowledge about the analytical method. This includes not only the standard operating procedure (SOP) but also any nuanced details or "tribal knowledge" that could impact method performance. The receiving laboratory's analysts should be thoroughly trained on the method by experienced personnel from the transferring laboratory.
B. The Cross-Validation Protocol: A detailed and mutually agreed-upon protocol is the cornerstone of a successful study.[3][4][5] This document should prospectively outline the entire study, leaving no room for ambiguity. Key elements of the protocol include:
-
Objective and Scope: Clearly state the purpose of the cross-validation and the specific analytical method being transferred.[4][5]
-
Roles and Responsibilities: Define the responsibilities of both the transferring and receiving laboratories.[4]
-
Materials and Instrumentation: Specify all critical reagents, standards, and equipment to be used.[4][5]
-
Experimental Design: Detail the number of lots, samples, and replicate analyses to be performed.[4]
-
Acceptance Criteria: Predetermine the statistical criteria that will be used to judge the comparability of the results from both laboratories.[4][5][6] This is arguably the most critical aspect of the protocol and should be based on the method's validation data and historical performance.[4][7]
Caption: Initial planning phase for inter-laboratory cross-validation.
II. Experimental Design and Execution: A Step-by-Step Approach
The experimental phase of the cross-validation study must be conducted with precision and adherence to the approved protocol.
A. Sample Selection: The choice of samples is critical for a meaningful comparison.[7] It is recommended to use multiple lots of the drug substance or product to account for potential lot-to-lot variability.[7] The samples should be homogeneous and stable throughout the duration of the study. For impurity methods, it is crucial to use samples that contain the impurities of interest. If necessary, samples can be spiked with known amounts of impurities.[4]
B. Analytical Runs: Both the transferring and receiving laboratories should analyze the same set of samples.[1] The number of replicate injections and preparations should be sufficient to assess the method's precision.
C. Data Recording and Reporting: All raw data, observations, and any deviations from the protocol must be meticulously documented. Clear and comprehensive reporting is essential for the final analysis and for regulatory review.
Experimental Protocol: A General Workflow
-
Protocol Approval: Ensure the cross-validation protocol is reviewed and approved by all relevant parties, including quality assurance.[3]
-
Sample Distribution: The transferring laboratory prepares and ships the samples to the receiving laboratory under appropriate storage and transport conditions.
-
Method Familiarization: The receiving laboratory performs a familiarization run to ensure they can execute the method without issues.
-
Execution of the Protocol: Both laboratories perform the analyses as detailed in the protocol.
-
Data Compilation: The results from both laboratories are compiled for statistical analysis.
Caption: Step-by-step workflow for the experimental execution phase.
III. Statistical Analysis and Acceptance Criteria: The Moment of Truth
The statistical analysis of the data generated by both laboratories is the core of the cross-validation study. The goal is to demonstrate that there is no statistically significant difference between the results.
A. Key Performance Parameters: The comparison typically focuses on the following analytical performance characteristics as defined in the ICH Q2(R1) guideline:[8][9][10]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-laboratory precision) and intermediate precision (inter-laboratory precision).[11]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample.[9]
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9][10]
B. Statistical Tools: Several statistical tools can be employed to compare the results, including:[11]
-
Student's t-test: To compare the means of the two data sets.
-
F-test: To compare the variances of the two data sets.
-
Analysis of Variance (ANOVA): A more powerful tool for comparing the means of multiple groups.[11]
-
Equivalence Testing: To demonstrate that the means of the two laboratories are equivalent within a predefined acceptable difference.
C. Acceptance Criteria: The pre-defined acceptance criteria in the protocol will determine the success of the cross-validation. These criteria should be scientifically sound and justified.[6] For example, the difference in the mean results between the two laboratories for an assay should typically be within ±2.0%.[12] For impurity analysis, the criteria may be wider, especially for low-level impurities.[4]
Data Presentation: A Comparative Summary
| Parameter | Transferring Laboratory | Receiving Laboratory | Acceptance Criteria | Result |
| Assay (%) | Mean: 99.8, RSD: 0.5% | Mean: 99.5, RSD: 0.6% | Mean difference ≤ 2.0% | Pass |
| Impurity A (%) | Mean: 0.12, RSD: 3.2% | Mean: 0.11, RSD: 3.5% | Mean difference ≤ 0.05% | Pass |
| Impurity B (%) | Mean: 0.08, RSD: 4.5% | Mean: 0.09, RSD: 4.8% | Mean difference ≤ 0.05% | Pass |
IV. Navigating Challenges and Ensuring Success
Despite careful planning, challenges can arise during a cross-validation study. Open communication and a proactive approach are key to overcoming these hurdles.
A. Common Pitfalls:
-
Inadequate Method Description: Ambiguities in the analytical procedure can lead to different interpretations and execution by the two laboratories.[7]
-
Differences in Equipment: Even minor differences in instrumentation can sometimes lead to discrepancies in results.[7]
-
Analyst Technique: Variations in analyst technique can introduce variability.
-
Unrealistic Acceptance Criteria: Setting acceptance criteria that are too stringent can lead to unnecessary failures.[7]
B. Troubleshooting and Investigation: In the event of a failure to meet the acceptance criteria, a thorough investigation should be launched to identify the root cause. This may involve a joint review of the data, a discussion of the analytical procedure, and potentially, additional experimental work.
V. Conclusion: A Commitment to Data Integrity
The cross-validation of analytical results is a critical component of ensuring data integrity and consistency in the pharmaceutical industry. By following a well-defined protocol, employing sound scientific principles, and fostering open communication, organizations can confidently demonstrate the comparability of analytical results across different laboratories. This not only satisfies regulatory requirements but also reinforces the foundation of quality upon which patient safety depends.
References
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025).
- Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS.
- FDA/CDER Perspectives on analytical procedure development and valid
- Analytical Method Transfer: Best Practices and Guidelines. Lab Manager.
- Quality Guidelines. ICH.
- Statistical methodology considerations for analytical validation studies where measures have directly comparable units.
- Analytical Method Validation, Verification and Transfer Right. ComplianceOnline.
- Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Eight Steps to Method Validation in a Clinical Diagnostic Laboratory.
- 2005 - ICH Q2 (R1) Validation of Analytical Procedures - Text and Methodology. Scribd.
- Analytical Method Transfer (USP 1224) Guideline. Pharma Beginners.
- Best practices for analytical method transfers. Medfiles.
- Analytical Method Transfer Best Practices. Contract Pharma.
- Q2(R2) Validation of Analytical Procedures. U.S.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Inter-Laboratory Comparability of Clinical Chemistry Testing: A New Perspective.
- Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering.
- Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed Central.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
- Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Labor
- Establishing Acceptance Criteria for Analytical Methods.
- Inter Lab Comparison. How to plan one?
- Analytical Method Transfer & Revalidation: Protocols, Risks & Audit Readiness. LinkedIn.
- (PDF) Statistical tools and approaches to validate analytical methods: methodology and practical examples.
- Proficiency Testing and Interlaboratory Comparisons: The Ultim
- Cross and Partial Valid
- Compar
- Proficiency testing and interlabor
Sources
- 1. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 2. Analytical Method Validation, Verification and Transfer Right [complianceonline.com]
- 3. pharmabeginers.com [pharmabeginers.com]
- 4. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 5. Analytical Method Transfer & Revalidation: Protocols, Risks & Audit Readiness – Pharma Validation [pharmavalidation.in]
- 6. casss.org [casss.org]
- 7. contractpharma.com [contractpharma.com]
- 8. fda.gov [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 12. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Guide to the In Vitro Efficacy of Substituted 6-Chloropyrazine-2-carboxylate Derivatives
The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, derivatives of pyrazine-2-carboxylic acid, particularly those with a chlorine substituent at the 6-position, have garnered significant attention for their potential as antimicrobial and anticancer agents. This guide provides an in-depth comparison of the in vitro efficacy of various derivatives of the 6-chloropyrazine-2-carboxylate scaffold, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.
The Significance of the 6-Chloropyrazine-2-carboxylate Scaffold
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a key pharmacophore. The introduction of a chlorine atom at the 6-position and a carboxylate or carboxamide group at the 2-position creates a versatile scaffold for further chemical modification. The electron-withdrawing nature of the chlorine atom and the pyrazine nitrogens influences the electronic distribution of the ring, which can be crucial for molecular interactions with biological targets. Furthermore, the carboxylate or carboxamide group provides a convenient handle for the introduction of various substituents, allowing for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and hydrogen bonding capacity, all of which are critical for biological activity.
Comparative In Vitro Efficacy of 6-Chloropyrazine-2-carboxylate Derivatives
The therapeutic potential of this class of compounds has been explored against a range of targets, most notably bacteria, mycobacteria, and fungi. The following sections compare the in vitro efficacy of different derivatives based on their reported biological activities.
Antimycobacterial Activity
Tuberculosis remains a global health threat, necessitating the development of new and effective drugs. Pyrazinamide, a first-line anti-tuberculosis drug, is a pyrazine carboxamide, highlighting the potential of this scaffold. Several studies have investigated derivatives of 6-chloropyrazine-2-carboxamide for their antimycobacterial properties.
A study by Doležal et al. (2006) explored a series of substituted pyrazinecarboxamides, including those derived from 6-chloropyrazine-2-carboxylic acid. Their findings revealed that the nature of the substituent on the amide nitrogen plays a critical role in the antimycobacterial activity. For instance, 5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)pyrazine-2-carboxamide demonstrated the highest activity against Mycobacterium tuberculosis in their series, with a 72% inhibition.[1] This suggests that bulky, lipophilic, and halogenated phenyl rings can enhance the antimycobacterial potency.
Another study focused on 5-chloro-N-phenylpyrazine-2-carboxamides, which are isomeric to the 6-chloro derivatives but provide valuable SAR insights. Many of these compounds exhibited significant activity against M. tuberculosis H37Rv, with MIC values in the range of 1.56–6.25 µg/mL.[2] Notably, 5-chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide was effective against multiple mycobacterial strains.[2]
Table 1: Comparative Antimycobacterial Activity of Substituted Pyrazinecarboxamides
| Compound/Derivative | Target Organism | Activity Metric | Result | Reference |
| 5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | % Inhibition | 72% | [1] |
| 5-chloro-N-phenylpyrazine-2-carboxamides (various) | M. tuberculosis H37Rv | MIC | 1.56–6.25 µg/mL | [2] |
| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC | 1.56 µg/mL | [2] |
| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC | 12.5 µg/mL | [3] |
Antibacterial and Antifungal Activity
The antimicrobial spectrum of pyrazine derivatives extends beyond mycobacteria to other bacteria and fungi. A study on pyrazine-2-carboxylic acid derivatives coupled with piperazine moieties demonstrated good antimicrobial activity against a panel of clinical isolates.[4] For instance, certain derivatives were particularly effective against Candida albicans with a Minimum Inhibitory Concentration (MIC) value of 3.125 µg/mL, and against Staphylococcus aureus with an MIC of 6.25 µg/mL.[4]
In a series of N-substituted 3-aminopyrazine-2-carboxamides, antibacterial activity was observed for phenyl and alkyl derivatives, with the activity increasing with the length of the alkyl chain.[3][5] Antifungal activity was also noted, primarily against Trichophyton interdigitale and Candida albicans.[3][5]
More recently, pyrazine carboxamides have been synthesized and evaluated for their activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). One derivative, in particular, showed strong antibacterial activity with an MIC of 6.25 mg/mL.[6]
Table 2: Comparative Antibacterial and Antifungal Activity of Pyrazine Derivatives
| Compound/Derivative | Target Organism | Activity Metric | Result | Reference |
| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | C. albicans | MIC | 3.125 µg/mL | [4] |
| Substituted pyrazine-2-carboxylic acid piperazine derivatives | S. aureus | MIC | 6.25 µg/mL | [4] |
| N-(4-bromo-3-methylphenyl)-6-(thiophen-2-yl)pyrazine-2-carboxamide | XDR S. Typhi | MIC | 6.25 mg/mL | [6] |
| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | T. mentagrophytes | MIC | 31.25 µmol/mL | [7] |
Experimental Protocols
To ensure the reproducibility and validity of in vitro efficacy studies, standardized protocols are essential. Below are detailed methodologies for key assays used in the evaluation of these pyrazine derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for MIC Determination
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a specific number of cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the pyrazine derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells with the compounds for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized detergent solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can then be calculated.
Structure-Activity Relationship (SAR) Insights
The collective findings from various studies on substituted 6-chloropyrazine-2-carboxylate and related derivatives allow for the deduction of several key structure-activity relationships:
-
Lipophilicity: Increased lipophilicity, often achieved by introducing bulky alkyl groups (e.g., tert-butyl) or halogenated phenyl rings, generally correlates with enhanced antimycobacterial activity. [1]However, excessive lipophilicity can also lead to decreased activity, suggesting an optimal range for this property.
-
Substituents on the Amide Nitrogen: For pyrazinecarboxamides, the nature of the substituent on the amide nitrogen is a major determinant of biological activity. Aromatic rings, particularly those with electron-withdrawing groups or hydrogen bond donors/acceptors, can significantly influence potency and selectivity.
-
Position of Substituents: The substitution pattern on the pyrazine ring itself is crucial. The presence of a chlorine atom at the 5 or 6-position often imparts significant antimycobacterial activity. [2]* Alkyl Chain Length: In some series of derivatives, an increase in the length of an alkyl chain substituent has been shown to correlate with increased antibacterial activity. [3][5] Logical Relationship of SAR
Caption: Influence of chemical modifications on the efficacy of pyrazine derivatives.
Conclusion
Derivatives of the 6-chloropyrazine-2-carboxylate scaffold represent a promising class of compounds with diverse and potent in vitro biological activities, particularly in the antimicrobial and anticancer arenas. The available literature strongly suggests that systematic modification of this core structure, especially at the amide nitrogen and other positions on the pyrazine ring, can lead to the discovery of novel therapeutic agents. The comparative data and experimental protocols presented in this guide are intended to provide researchers with a solid foundation for the rational design and evaluation of new and more effective derivatives of this versatile chemical scaffold.
References
-
Doležal, M., Palek, L., Vinšová, J., Buchta, V., Jampílek, J., & Kráľová, K. (2006). Substituted Pyrazinecarboxamides: Synthesis and Their Biological Evaluation. Molecules, 11(3), 242-256. [Link]
- Doležal, M., Hartl, J., Miletín, M., Macháček, M., & Kráľová, K. (1999). Synthesis and photosynthesis-inhibiting activity of some anilides of substituted pyrazine-2-carboxylic acids. Chemical Papers, 53(2), 126-128.
- Hareesh, H. N., Nagananda, G. S., Minchitha, K. U., Swetha, S., Ganai, S. A., Dhananjaya, B. L., ... & Kathyayini, N. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1924.
-
Ahmad, I., Ali, S., Irum, U., Fatima, I., Khan, A., Ali, S., ... & Ayub, K. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4349. [Link]
-
Zatloukalová, L., Kořistková, T., Vytřasová, L., Stolaříková, J., Imramovský, A., & Vinšová, J. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1269. [Link]
-
Veselá, E., Stolaříková, J., Imramovský, A., & Vinšová, J. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 15154-15171. [Link]
- Chitra, S. (2012). Facile Synthesis of Some 2-Alkyl-3-Aryl-5, 6-Diphenyl-2, 3-Dihydro-Pyrazines and their Biological Activity. Asian Journal of Science and Technology, 1(1), 001-005.
-
Saeed, A., & Abbas, N. (2012). A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine-2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. Iranian Journal of Pharmaceutical Research, 11(4), 1089-1101. [Link]
- Patel, K. D., & Patel, H. D. (2011). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives.
-
Doležal, M., Palek, L., Vinšová, J., Buchta, V., Jampílek, J., & Kráľová, K. (2006). Substituted pyrazinecarboxamides: synthesis and biological evaluation. Molecules (Basel, Switzerland), 11(3), 242–256. [Link]
-
Zatloukalová, L., Kořistková, T., Vytřasová, L., Stolaříková, J., Imramovský, A., & Vinšová, J. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules (Basel, Switzerland), 24(7), 1269. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity [mdpi.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Substituted pyrazinecarboxamides: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
in silico vs. in vitro testing of Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate bioactivity
A Comparative Guide to In Silico Prediction vs. In Vitro Validation [1]
Executive Summary: The Scaffold Perspective
Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate (CAS: 1166827-48-0) is not merely a chemical reagent; it is a privileged scaffold in modern medicinal chemistry.[1] It serves as a critical intermediate in the synthesis of DGAT1 inhibitors (metabolic disorders) and mTORC inhibitors (oncology).
In the context of Fragment-Based Drug Discovery (FBDD), "bioactivity testing" for this compound does not refer to a final IC50 value, but rather to its intrinsic fragment liability and reactivity .[1] This guide compares the computational (in silico) methods used to predict its behavior against the experimental (in vitro) protocols required to validate its potential as a drug core.
Comparative Analysis: In Silico vs. In Vitro
The following table contrasts the utility of computational modeling versus bench-top experimentation for this specific pyrazine scaffold.
| Feature | In Silico (Computational Prediction) | In Vitro (Experimental Validation) |
| Primary Objective | Predict electrophilicity (C-Cl bond) and binding pose geometry. | Quantify reaction kinetics, metabolic stability, and physical binding affinity.[1] |
| Key Methodology | DFT (Density Functional Theory): Calculates LUMO energy to predict susceptibility to nucleophilic attack (SNAr).Molecular Docking: Predicts steric fit into DGAT1/Kinase pockets. | Kinetic UV/Vis: Measures rate of Cl-displacement by amines.Microsomal Stability: LC-MS/MS analysis of ester hydrolysis.SPR: Measures KD of the fragment.[1] |
| Throughput | High (Virtual screening of 1000s of derivatives). | Low to Medium (Requires physical compound synthesis and purification). |
| Cost Efficiency | Low cost (Software license + Compute time). | High cost (Reagents, instrument time, CRO fees).[1] |
| Scientific Insight | Provides the mechanism (e.g., "Why is the 6-position reactive?"). | Provides the phenotype (e.g., "The half-life is 12 minutes"). |
| Limitation | Cannot accurately predict solvation effects or specific enzyme promiscuity. | Susceptible to experimental noise and compound aggregation artifacts. |
Phase I: In Silico Profiling (The Prediction)
Before synthesizing derivatives, computational tools are used to assess the scaffold's viability.
A. Reactivity Prediction (DFT Studies)
The 6-chloro position is an electrophilic "warhead" designed to be displaced by amines to form the final drug.
-
Method: Perform Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) to map the LUMO (Lowest Unoccupied Molecular Orbital) .
-
Hypothesis: A lower energy LUMO localized at the C-Cl bond indicates high reactivity for Nucleophilic Aromatic Substitution (SNAr).
-
Application: If the LUMO is too high, the reaction will require harsh conditions, potentially degrading the ester.[1]
B. Molecular Docking (Fragment Fit)
-
Target: DGAT1 (Diacylglycerol O-Acyltransferase 1).
-
Software: AutoDock Vina or Schrödinger Glide.
-
Protocol:
-
Preparation: Protonate the pyrazine nitrogen atoms (pKa calculation).
-
Grid Generation: Center grid box on the active site of DGAT1 (PDB ID: 4XYZ - exemplar).
-
Docking: Run rigid-receptor, flexible-ligand docking.
-
Analysis: Look for H-bonds between the ester carbonyl and the backbone amides of the target.
-
C. ADMET Prediction (Metabolic Liability)
-
Risk: The ethyl ester is a "soft spot" for esterases.
-
Tool: SwissADME or Schrödinger QikProp.
-
Prediction: High probability of rapid hydrolysis to the carboxylic acid (inactive metabolite) in plasma.
Phase II: In Vitro Validation (The Truth)
Experimental data must validate the models. The two critical assays for this intermediate are Chemical Reactivity (to verify synthesis potential) and Metabolic Stability (to verify biological half-life).
Protocol A: Microsomal Stability Assay (Metabolic)
Objective: Determine the intrinsic clearance (CLint) and half-life (t1/2) of the ester in liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System.
-
Test Compound: this compound (10 mM DMSO stock).[1]
-
Analysis: LC-MS/MS (Agilent 6400 Series or equivalent).
Step-by-Step Workflow:
-
Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Pre-warm at 37°C for 5 min.
-
Dosing: Spike test compound to a final concentration of 1 µM (0.1% DMSO final).
-
Initiation: Add NADPH to start the reaction.
-
Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).
-
Processing: Centrifuge at 4000 rpm for 20 min to pellet proteins.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor the transition of the parent ion [M+H]+ (m/z ~215.0) and the hydrolysis product (Carboxylic acid, m/z ~187.0).
Data Interpretation:
-
Plot ln(% Remaining) vs. Time.
-
Slope = -kdep.[1]
-
t1/2 = 0.693 / kdep .
-
Validation Criteria: If t1/2 < 10 min, the ester is too unstable for direct biological testing and must be modified (e.g., to an amide or bioisostere).[1]
Protocol B: SNAr Reactivity Kinetic Assay (Chemical)
Objective: Validate the "chlorine displacement" potential predicted by DFT.
Workflow:
-
Dissolve the pyrazine scaffold (1 eq) in Ethanol.
-
Add a model amine (e.g., benzylamine, 1.2 eq) and TEA (2 eq).
-
Monitor reaction progress via HPLC at 254 nm every 30 minutes.
-
Success Metric: >90% conversion to the amino-pyrazine product within 4 hours at 50°C confirms the scaffold's suitability for library synthesis.
Visualization: The Evaluation Pipeline
The following diagram illustrates the decision-making process when evaluating this scaffold for drug discovery.
Caption: Integrated workflow for evaluating the pyrazine scaffold. In silico predictions (Red) guide the experimental design of in vitro assays (Green), converging on a Go/No-Go decision for lead optimization.
References
-
AstraZeneca AB. (2009). Carbamoyl compounds as DGAT1 inhibitors. WO2009081195A1. Link
- Significance: Establishes the compound as a key intermediate (Intermediate 1-4)
-
Navitor Pharmaceuticals, Inc. (2018). Phenyl mTORC inhibitors and uses thereof. WO2018089433A1. Link
- Significance: details the use of the scaffold in creating mTORC pathway modul
-
Dolezal, M., et al. (2008).[1] Pyrazine derivatives: A review of their biological activities.Tuberculosis, 88, 141.[1][2]
- Significance: Provides the broad biological context for pyrazine carboxylates as antimicrobial and antiviral scaffolds.
-
Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Academic Press.[3][4]
- Significance: Authoritative source for the Microsomal Stability protocol described in Section 4.
Sources
- 1. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2009081195A1 - Carbamoyl compounds as dgat1 inhibitors 190 - Google Patents [patents.google.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
